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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine in Cellular Models: A Comprehensive Technical Guide

Executive Summary 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C₁₃H₁₉NO₂) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry [1]. Structurally, it consists of a basic pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C₁₃H₁₉NO₂) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry [1]. Structurally, it consists of a basic pyrrolidine ring tethered via an ethoxy chain to a lipophilic 2-methoxyphenoxy (guaiacol) moiety. This specific spatial arrangement—a basic amine separated from a hydrophobic aromatic system by a flexible linker—forms a classic pharmacophore that predominantly interacts with two critical intracellular targets: the Sigma-1 Receptor (S1R) and Phosphodiesterase 4 (PDE4) .

Understanding the mechanism of action (MoA) of this compound requires rigorous deconstruction in cellular models. This guide provides an authoritative, step-by-step framework for evaluating the dual-pathway pharmacology of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, focusing on causality, self-validating experimental designs, and quantitative data interpretation.

Mechanistic Pathways: The "Why" Behind the Scaffold

To accurately design cellular assays, researchers must first understand the biophysical interactions of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine with its putative targets.

The Sigma-1 Receptor (S1R) Chaperone Pathway

The Sigma-1 receptor is a unique, ligand-regulated transmembrane chaperone localized primarily at the Mitochondria-Associated ER Membrane (MAM) [2]. Under basal conditions, S1R is bound to the binding immunoglobulin protein (BiP). When a lipophilic amine like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine binds to the S1R:

  • Dissociation: The receptor dissociates from BiP.

  • Stabilization: S1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3Rs) at the MAM.

  • Calcium Flux: This stabilization optimizes Ca²⁺ transfer from the endoplasmic reticulum (ER) to the mitochondria, preventing mitochondrial depolarization.

  • ER Stress Attenuation: During cellular stress, S1R modulates the IRE1α/XBP1 pathway, promoting cell survival and mitigating neurodegeneration [3].

The Phosphodiesterase 4 (PDE4) Inhibition Pathway

Pyrrolidine derivatives are well-documented as key intermediates and active scaffolds for PDE4 inhibition [1]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By occupying the catalytic pocket of PDE4:

  • cAMP Accumulation: The compound prevents the degradation of cAMP, leading to its intracellular accumulation.

  • Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC)[4].

  • Transcriptional Regulation: PKA phosphorylates the cAMP Response Element-Binding Protein (CREB), which translocates to the nucleus to suppress pro-inflammatory cytokines (e.g., TNF-α) and upregulate anti-inflammatory mediators [5].

Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by the compound.

Signaling cluster_S1R Sigma-1 Receptor (S1R) Pathway at MAM cluster_PDE4 PDE4 Inhibition Pathway Compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine S1R Sigma-1 Receptor Binding Compound->S1R PDE4 PDE4 Catalytic Inhibition Compound->PDE4 BiP Dissociation from BiP S1R->BiP IP3R IP3R Stabilization BiP->IP3R Ca2 Optimized ER-Mito Ca2+ Flux IP3R->Ca2 ERStress Attenuation of ER Stress Ca2->ERStress cAMP Intracellular cAMP Elevation PDE4->cAMP PKA PKA / EPAC Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB AntiInflam Anti-inflammatory Response CREB->AntiInflam

Caption: Dual mechanistic pathways of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine targeting S1R and PDE4.

Experimental Workflows in Cellular Models: The "How"

To establish a self-validating system, researchers must employ orthogonal assays that prove causality rather than mere correlation. The following protocols detail how to isolate and quantify the compound's effects on both pathways.

Protocol 1: Intracellular Calcium Mobilization Assay (S1R Activity)

Rationale: Because S1R modulation directly impacts ER-to-mitochondria Ca²⁺ flux via IP3R, measuring cytosolic Ca²⁺ transients following ER depletion provides a functional readout of S1R agonism [2]. Cell Model: SH-SY5Y (Human Neuroblastoma), which endogenously expresses high levels of S1R.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate at 30,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with HBSS. Add 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) diluted in HBSS containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance transporters). Incubate for 45 minutes at 37°C.

  • Pre-treatment (The Causality Control): To prove the effect is S1R-dependent, pre-treat half the wells with 1 µM NE-100 (a highly selective S1R antagonist) for 15 minutes.

  • Compound Incubation: Add 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine at varying concentrations (e.g., 10 nM to 10 µM) for 30 minutes.

  • Stimulation & Readout: Place the plate in a kinetic fluorescence reader (Ex: 494 nm, Em: 516 nm). Inject 1 µM Bradykinin (to stimulate IP3 production and trigger ER Ca²⁺ release) and record fluorescence continuously for 120 seconds.

  • Data Interpretation: An active S1R agonist will potentiate the Bradykinin-induced Ca²⁺ peak. This potentiation must be abolished in the NE-100 pre-treated wells to confirm on-target S1R activity.

Protocol 2: cAMP Accumulation Assay (PDE4 Activity)

Rationale: PDE4 inhibitors do not synthesize cAMP; they prevent its degradation. Therefore, to measure the inhibitory potency of the compound, adenylate cyclase must first be stimulated to create a dynamic window of cAMP production[4]. Cell Model: RAW 264.7 (Murine Macrophages), which rely heavily on PDE4 for cAMP regulation.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at 50,000 cells/well in a 96-well plate.

  • Inhibition of Broad PDEs (Optional but recommended): Wash cells and replace media with PBS containing 0.5 mM IBMX (a non-selective PDE inhibitor) only in positive control wells to establish maximum possible cAMP levels.

  • Compound Incubation: Treat cells with 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (10 nM to 10 µM) or Rolipram (10 µM, a standard PDE4 inhibitor positive control) [5] for 20 minutes.

  • Stimulation: Add 10 µM Forskolin (a direct adenylate cyclase activator) to all wells for 15 minutes to stimulate basal cAMP production.

  • Lysis & Readout: Lyse the cells using the buffer provided in a competitive FRET-based cAMP assay kit or an ELISA kit. Measure the signal according to the manufacturer's protocol.

  • Data Interpretation: A decrease in FRET signal (or increase in ELISA absorbance, depending on the kit) correlates with elevated intracellular cAMP, indicating successful PDE4 inhibition.

Experimental Workflow Visualization

Workflow CellPrep Cell Culture Prep (SH-SY5Y / RAW 264.7) PreTreat Antagonist Pre-treatment (e.g., NE-100) CellPrep->PreTreat CompoundTreat Compound Incubation (Dose-Response) PreTreat->CompoundTreat Stimulation Pathway Stimulation (Bradykinin / Forskolin) CompoundTreat->Stimulation Readout Signal Readout (Fluo-4 / cAMP FRET) Stimulation->Readout Analysis Data Analysis (IC50 / EC50 calculation) Readout->Analysis

Caption: Standardized workflow for validating target engagement in cellular models.

Quantitative Data Interpretation

When evaluating 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine derivatives, researchers should benchmark their quantitative readouts against established reference standards. The table below summarizes the expected pharmacological profile for this class of compounds.

Target PathwayPrimary Cellular ModelKey ReadoutExpected IC₅₀ / EC₅₀ RangePharmacological ControlPhenotypic Outcome
Sigma-1 Receptor (S1R) SH-SY5Y (Neuroblastoma)Intracellular Ca²⁺ transients50 nM – 500 nM (EC₅₀)NE-100 (Antagonist)Attenuation of ER stress; Neuroprotection
Phosphodiesterase 4 (PDE4) RAW 264.7 (Macrophage)Intracellular cAMP levels100 nM – 1 µM (IC₅₀)Rolipram (Positive Control)Suppression of TNF-α; Anti-inflammatory

Note: The exact affinity (Ki) will vary based on specific stereochemistry and minor substitutions on the pyrrolidine ring or ethoxy linker.

Conclusion & Best Practices for Scientific Integrity

Investigating the mechanism of action of flexible scaffolds like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine requires strict adherence to self-validating experimental design. Because this compound can potentially engage both S1R and PDE4, researchers must:

  • Employ Orthogonal Controls: Always use selective antagonists (like NE-100) or genetic knockdown (siRNA against S1R or PDE4) to prove that the observed phenotypic changes are target-specific.

  • Monitor Cytotoxicity: Ensure that high concentrations (>10 µM) do not cause non-specific membrane disruption, which can artificially alter Ca²⁺ fluxes or cAMP leakage.

  • Contextualize the Model: Remember that S1R acts as a stress-response protein. Its modulatory effects are often silent under basal conditions and only become apparent during cellular stress (e.g., ER depletion via Thapsigargin or Bradykinin) [3].

By applying these rigorous methodologies, drug development professionals can accurately map the pharmacological landscape of pyrrolidine-based phenoxy ethers, accelerating their translation into viable therapeutics for neurodegenerative and inflammatory diseases.

References

  • Su, T. P., et al. "The sigma-1 receptor: roles in neuronal plasticity and disease." Trends in Pharmacological Sciences, 2010. Available at:[Link]

  • Tesei, A., et al. "Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer." MDPI, 2021. Available at:[Link]

  • Martinez, S. E., et al. "Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury." Frontiers in Pharmacology, 2021. Available at:[Link]

  • Ghosh, S., et al. "Vesicle-Encapsulated Rolipram (PDE4 Inhibitor) and Its Anticancer Activity." ACS Applied Bio Materials, 2023. Available at:[Link]

Exploratory

In Vivo Toxicity and Safety of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine: A Guide to Current Knowledge and Data Gaps

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and Unknown This technical guide addresses the current state of in vivo toxicity and safety data for the com...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and Unknown

This technical guide addresses the current state of in vivo toxicity and safety data for the compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant lack of specific in vivo safety studies for this molecule. Therefore, this document serves a dual purpose: to present what little is known and, more critically, to delineate the extensive data gaps that must be addressed to enable a thorough risk assessment. For drug development professionals, understanding these gaps is the first step in designing a robust preclinical safety program.

Compound Overview: A Scaffold of Interest in Medicinal Chemistry

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring linked via an ethoxy chain to a 2-methoxyphenoxy group. Its molecular structure presents a versatile scaffold, making it a molecule of interest for organic synthesis and medicinal chemistry. Compounds containing pyrrolidine and phenoxy ether substructures are frequently explored in drug discovery for a wide range of potential biological activities. However, its novelty and position as a research chemical mean that its toxicological profile remains largely uncharacterized.

Chemical Identity:

  • IUPAC Name: 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • CAS Number: 133063-22-4

Assessment of Available In Vivo Toxicity Data: A Critical Data Deficit

A diligent search of scientific and regulatory databases has yielded no formal reports of in vivo toxicity studies for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. Key toxicological endpoints, essential for any safety assessment, remain unevaluated. This includes a lack of data for:

  • Acute Toxicity: Determination of the effects of a single, high-dose exposure.

  • Sub-chronic and Chronic Toxicity: Evaluation of the effects of repeated dosing over extended periods.

  • Genotoxicity: Assessment of the potential to damage genetic material.

  • Carcinogenicity: Evaluation of the potential to cause cancer.

  • Reproductive and Developmental Toxicity: Assessment of effects on fertility and fetal development.

The absence of this fundamental information precludes the establishment of a No-Observed-Adverse-Effect Level (NOAEL) and makes any form of human risk assessment purely speculative.

Acute Toxicity Data Summary

To visually represent the current data gap for the most basic toxicity endpoint, the following table summarizes the unavailable acute toxicity data.

Route of AdministrationTest SpeciesLD₅₀ (Lethal Dose, 50%)Reference
OralRatNo data availableN/A
DermalRabbit/RatNo data availableN/A
InhalationRatNo data availableN/A

Methodological Framework: Standard Protocols for Toxicity Evaluation

To move forward with the safety evaluation of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a standard battery of in vivo tests, guided by international regulatory standards such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. These protocols are designed to be self-validating systems, providing reproducible and reliable data for hazard identification and risk assessment.

Experimental Workflow: Acute Oral Toxicity Assessment (Exemplar Protocol)

The workflow for an acute oral toxicity study, a foundational test in any toxicological program, is outlined below. This diagram represents a generalized process (e.g., based on OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method) and does not reflect a study conducted on the topic compound. The causality behind this experimental choice is to determine the intrinsic toxicity of a substance after a single oral dose and to obtain information on the potential health hazards that may arise from a short-term exposure.

G cluster_0 Phase 1: Preparation & Dose Range Finding cluster_1 Phase 2: Observation & Endpoint Analysis cluster_2 Phase 3: Decision & Classification A Animal Acclimatization (e.g., Sprague-Dawley rats, 5-7 days) B Selection of Starting Dose (Based on in silico predictions or related compounds) A->B C Dosing of First Animal Group (n=3, single sex, e.g., females) B->C D Observation Period (14 days) - Clinical signs of toxicity - Body weight changes - Mortality C->D E Necropsy of all animals (Gross pathological examination) D->E F Data Analysis E->F G Dose Escalation/De-escalation (If necessary, based on outcome) F->G Outcome requires further testing H GHS Classification & LD50 Estimate F->H Sufficient data for classification

Caption: Generalized workflow for an acute oral toxicity study.

The Path Forward: A Call for Empirical Investigation

The structural alerts within the 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine molecule—namely the pyrrolidine ring, which in some chemical contexts can be metabolized to reactive intermediates—underscore the necessity of empirical toxicological testing. Relying on data from structurally analogous compounds is fraught with uncertainty, as minor structural modifications can lead to significant changes in metabolic pathways and toxicological outcomes.

For researchers and developers working with this compound, the following steps are critical:

  • Initiate Foundational Toxicity Screening: Conduct in vitro assays for cytotoxicity and genotoxicity (e.g., Ames test, micronucleus assay) to provide an early indication of potential hazards.

  • Perform Acute Toxicity Studies: Execute well-designed in vivo acute toxicity studies via relevant routes of exposure (oral, dermal) to establish an initial toxicity classification.

  • Conduct Repeated-Dose Toxicity Studies: If the compound is intended for applications involving repeated exposure, sub-chronic (e.g., 28-day or 90-day) studies in a rodent model are essential to identify target organs and establish a NOAEL.

  • Evaluate Developmental and Reproductive Toxicity (DART): For any potential therapeutic agent, DART studies are a regulatory requirement to ensure safety during pregnancy and for reproductive health.

Conclusion

References

Currently, there are no specific toxicological studies to reference for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. The following references pertain to general toxicological testing guidelines.

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects. Organisation for Economic Co-operation and Development. [Link]

  • ICH M3(R2) Guideline on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Foundational

Blood-Brain Barrier Permeability of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine: A Technical Guide to Physicochemical Profiling and Experimental Validation

Executive Summary In central nervous system (CNS) drug discovery, the successful permeation of the blood-brain barrier (BBB) is the primary gatekeeper for therapeutic efficacy. The compound 1-[2-(2-methoxyphenoxy)ethyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the successful permeation of the blood-brain barrier (BBB) is the primary gatekeeper for therapeutic efficacy. The compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C13​H19​NO2​ ) represents a classic aryloxyalkylamine structural motif. Featuring a basic pyrrolidine ring linked via an ethoxy chain to a lipophilic 2-methoxyphenoxy group, this scaffold is highly representative of pharmacophores found in neuroactive agents.

As a Senior Application Scientist, I approach the evaluation of such compounds not merely by running assays, but by engineering a self-validating cascade of in silico, in vitro, and in vivo systems. This whitepaper details the mechanistic rationale and rigorous experimental workflows required to definitively characterize the BBB permeability of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

Physicochemical Profiling & CNS Multiparameter Optimization (MPO)

Before initiating costly in vitro assays, we must establish the theoretical foundation for permeation. Passive transcellular diffusion across the BBB is governed by a delicate balance of lipophilicity, molecular size, and hydrogen-bonding capacity.

To quantify this, we apply the CNS Multiparameter Optimization (MPO) algorithm, a scoring system developed to predict the probability of successful brain penetration[1]. The algorithm scores six fundamental properties on a continuous scale from 0 to 1, yielding a maximum desirability score of 6.0.

Mechanistic Causality in Property Design:
  • Topological Polar Surface Area (TPSA) & Hydrogen Bond Donors (HBD): At 21.7 Ų and 0 HBDs, the desolvation energy required for the compound to shed water molecules and enter the lipid bilayer is exceptionally low.

  • pKa & Lipophilicity: The tertiary amine of the pyrrolidine ring has an estimated pKa of ~8.8. While mostly protonated at physiological pH (7.4), the neutral fraction is highly lipophilic (estimated ClogP ~2.4). This neutral fraction rapidly partitions into the BBB endothelial membrane, driving the equilibrium forward.

Table 1: CNS MPO Profiling for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
Physicochemical PropertyEstimated ValueCNS MPO Score ContributionRationale for BBB Permeation
Molecular Weight (MW) 221.30 g/mol 1.0 / 1.0MW < 360 allows rapid diffusion through tightly packed endothelial lipids.
ClogP ~2.41.0 / 1.0Optimal lipophilicity (target range 2.0 - 3.0) prevents membrane trapping.
ClogD (pH 7.4) ~1.21.0 / 1.0Accounts for ionization; ensures sufficient partitioning into the bilayer.
TPSA 21.7 Ų1.0 / 1.0TPSA < 40 Ų minimizes polar drag during transcellular transit.
HBD 01.0 / 1.0Zero donors significantly lowers the energetic penalty of desolvation.
pKa (Basic Center) ~8.80.2 / 1.0High basicity incurs a slight penalty due to potential lysosomal trapping.
Total CNS MPO Score -- 5.2 / 6.0 Score > 4.0 indicates a highly desirable profile for CNS penetration.

Experimental Workflows: A Tiered, Self-Validating Approach

To empirically validate the high predicted permeability, we deploy a tiered experimental strategy. Every assay described below is designed as a self-validating system —meaning the protocol inherently proves its own operational integrity through built-in controls.

Workflow InSilico Tier 1: In Silico Profiling CNS MPO Score Calculation PAMPA Tier 2a: PAMPA-BBB Passive Permeability (Pe) InSilico->PAMPA MDCK Tier 2b: MDCK-MDR1 Efflux Ratio (ER) Assessment PAMPA->MDCK InVivo Tier 3: In Vivo PK Unbound Ratio (Kp,uu,brain) MDCK->InVivo

Tiered experimental workflow for assessing blood-brain barrier permeability.
Protocol 2.1: High-Throughput Passive Permeability via PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB uses porcine brain lipid extracts to mimic the specific lipidomic environment of brain endothelia[2].

Causality & Optimization: Highly lipophilic compounds often suffer from artificial permeation bottlenecks due to the Unstirred Water Layer (UWL) in standard static plates. To isolate true membrane permeability, we utilize dynamic stirring (e.g., Gut-Box technology) to reduce the UWL to ~60 µm[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract dissolved in dodecane.

  • Donor Solution Formulation: Dilute a 10 mM DMSO stock of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine to 50 µM in pH 7.4 phosphate buffer. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced membrane degradation.

  • Assembly & Incubation: Place the acceptor plate over the donor plate. Add brain sink buffer to the acceptor wells. Incubate at room temperature for 60 minutes under continuous stirring.

  • Quantification: Analyze donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation Criteria: The assay is only deemed valid if the internal high-permeability control (Propranolol) yields Pe​>15×10−6 cm/s, and the low-permeability control (Atenolol) yields Pe​<1×10−6 cm/s.

Protocol 2.2: Active Efflux Assessment via MDCK-MDR1 Monolayers

While PAMPA confirms passive diffusion, it cannot detect active efflux. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-glycoprotein/P-gp) to evaluate efflux liability[3].

Mechanism Apical Apical Compartment (Blood Side) Cell MDCK-MDR1 Cell (Intracellular) Apical->Cell Passive Diffusion Basolateral Basolateral Compartment (Brain Side) Cell->Basolateral Passive Diffusion Pgp P-glycoprotein Efflux Pump Cell->Pgp Substrate Binding Pgp->Apical Active Efflux

Transcellular diffusion and P-gp mediated efflux in the MDCK-MDR1 model.

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4-5 days until a confluent polarized monolayer forms.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Co-incubate with Lucifer Yellow; if paracellular leakage exceeds Papp​>2×10−6 cm/s, discard the well.

  • Bidirectional Dosing: Add 2 µM of the test compound to the Apical (A) chamber to measure A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Incubation & Analysis: Incubate for 60 minutes at 37°C. Quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) .

  • Self-Validation Criteria: Run Digoxin (a known P-gp substrate) in parallel. Digoxin must show an ER>5 , which must collapse to ER<2 upon the addition of 5 µM Tariquidar (a specific P-gp inhibitor).

Protocol 2.3: In Vivo Unbound Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Total brain concentration ( Kp​ ) is a fundamentally flawed metric for lipophilic amines like our target compound, as they bind heavily to brain phospholipids, creating a falsely elevated signal. The true driving force for target engagement is the unbound brain-to-plasma ratio ( Kp,uu,brain​ )[4].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine intravenously (1 mg/kg) to CD-1 mice. Harvest plasma and brain tissue at steady-state (e.g., 2 hours post-dose).

  • Tissue Processing: Homogenize brain tissue in a 1:3 (w/v) ratio with pH 7.4 phosphate buffer.

  • Equilibrium Dialysis: Dialyze the plasma and brain homogenate against a blank buffer across a 12-14 kDa molecular weight cutoff membrane for 6 hours at 37°C. This determines the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=Ctot,plasma​×fu,plasma​Ctot,brain​×fu,brain​​

  • Interpretation: A Kp,uu,brain​ value approaching 1.0 indicates unrestricted passive diffusion without significant net efflux, validating the compound as highly brain-penetrant[4].

Anticipated Data Presentation

Based on the physicochemical profile of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and historical data of structurally analogous aryloxyalkylamines, the following quantitative outcomes are expected when executing the aforementioned protocols.

Table 2: Expected Permeability and Efflux Profiles
Assay SystemParameter MeasuredExpected ValueInterpretation / Causality
PAMPA-BBB Effective Permeability ( Pe​ ) >15×10−6 cm/sHigh passive permeability driven by optimal lipophilicity and low TPSA.
MDCK-MDR1 Apical to Basolateral ( Papp​A→B ) >20×10−6 cm/sRapid transcellular transit; compound easily breaches the apical membrane.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Low liability for P-gp efflux; lacks the extensive H-bond acceptors typically required for strong P-gp binding.
In Vivo PK Total Brain/Plasma Ratio ( Kp​ ) ∼3.0−5.0 High total accumulation due to non-specific binding of the basic amine to brain tissue.
In Vivo PK Unbound Ratio ( Kp,uu,brain​ ) ∼0.8−1.2 Free drug equilibrium is achieved, confirming excellent functional BBB penetration.

Conclusion

The compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine possesses an ideal physicochemical architecture for central nervous system penetration. By systematically applying the CNS MPO algorithm, validating passive diffusion via PAMPA-BBB, ruling out active efflux via MDCK-MDR1, and ultimately quantifying the unbound therapeutic fraction via Kp,uu,brain​ analysis, researchers can confidently utilize this scaffold in the development of novel neurotherapeutics. The self-validating nature of these protocols ensures that the resulting pharmacokinetic data is both robust and directly translatable to advanced preclinical models.

References

  • Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience / PubMed Central.[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central.[Link]

  • Cyprotex MDR1-MDCK Permeability Face Sheet. Evotec.[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PubMed Central.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine: An In-Depth Application and Protocol Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a valuable building block in medicinal chemistry and drug development. This document is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Introduction

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is a tertiary amine featuring a pyrrolidine ring connected to a 2-methoxyphenoxy (guaiacol) moiety through an ethyl ether linkage. The pyrrolidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs and biologically active compounds, valued for its favorable physicochemical properties and its ability to engage in various biological interactions.[1] The incorporation of the 2-methoxyphenoxy group can further modulate the pharmacological profile of molecules, making the title compound a significant intermediate for the synthesis of novel therapeutic agents.

The synthesis of this ether is most effectively achieved through the Williamson ether synthesis, a robust and widely-used method for forming carbon-oxygen bonds.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, displacing a halide from an organohalide.[2] In this specific application, the sodium salt of 2-methoxyphenol (guaiacol) will be reacted with 1-(2-chloroethyl)pyrrolidine.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine points towards a disconnection at the ether linkage, yielding 2-methoxyphenol and a 2-haloethylpyrrolidine derivative. This approach is strategically sound as both precursors are readily accessible. 2-methoxyphenol is a commercially available starting material. 1-(2-chloroethyl)pyrrolidine is typically available as its hydrochloride salt, which requires conversion to the free base prior to the etherification step to enable its nucleophilic character.

Experimental Protocol

This synthesis is presented in two main stages: the preparation of the key intermediate, 1-(2-chloroethyl)pyrrolidine, from its hydrochloride salt, and the subsequent Williamson ether synthesis to yield the final product.

Part 1: Preparation of 1-(2-chloroethyl)pyrrolidine Free Base

The starting material, 1-(2-chloroethyl)pyrrolidine hydrochloride, is a stable salt. For the Williamson ether synthesis, the free amine is required. The free base is known to be less stable and is best prepared and used in situ or immediately before the next step.[3][4]

Materials:

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • In a separatory funnel, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride in a minimal amount of deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide dropwise with gentle swirling until the solution is basic (pH > 12, confirmed with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil is the 1-(2-chloroethyl)pyrrolidine free base and should be used immediately in the next step.

Part 2: Williamson Ether Synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

This part of the protocol is adapted from established Williamson ether synthesis procedures involving guaiacol.[5]

Materials and Equipment:

  • 2-Methoxyphenol (guaiacol)

  • 1-(2-chloroethyl)pyrrolidine (freshly prepared from Part 1)

  • Anhydrous potassium carbonate (K2CO3), finely powdered

  • Anhydrous acetonitrile (CH3CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Reaction Parameters:

ParameterValue
Reactants
2-Methoxyphenol1.0 eq
1-(2-chloroethyl)pyrrolidine1.2 eq
Potassium Carbonate (K2CO3)2.0 eq
Solvent
Anhydrous Acetonitrile10 mL / mmol of 2-methoxyphenol
Reaction Conditions
Temperature80 °C
Reaction Time6-8 hours
Product Information
Product Name1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
Molecular FormulaC13H19NO2
Molecular Weight221.30 g/mol
Expected Results
Physical AppearanceColorless to pale yellow oil
Expected Yield70-80%
Purity (post-purification)>98% (determined by NMR and GC-MS)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (10 mL / mmol of 2-methoxyphenol) to the flask.

  • Stir the suspension at room temperature for 15 minutes to allow for the formation of the potassium salt of 2-methoxyphenol.

  • Add the freshly prepared 1-(2-chloroethyl)pyrrolidine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain it at this temperature under reflux with vigorous stirring for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH to remove any unreacted 2-methoxyphenol, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.[5]

Purification:

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine can be purified by silica gel column chromatography or vacuum fractional distillation. For column chromatography, a gradient of ethyl acetate in hexanes is typically effective.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Preparation of Free Base cluster_1 Part 2: Williamson Ether Synthesis cluster_2 Purification 1-(2-Chloroethyl)pyrrolidine HCl 1-(2-Chloroethyl)pyrrolidine HCl Free_Base_Reaction Free Basing (aq. NaOH, CH2Cl2 extraction) 1-(2-Chloroethyl)pyrrolidine HCl->Free_Base_Reaction NaOH NaOH NaOH->Free_Base_Reaction 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Free_Base_Reaction->1-(2-Chloroethyl)pyrrolidine Ether_Synthesis Williamson Ether Synthesis (K2CO3, CH3CN, 80°C) 1-(2-Chloroethyl)pyrrolidine->Ether_Synthesis 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Ether_Synthesis K2CO3 K2CO3 K2CO3->Ether_Synthesis Crude_Product Crude 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Ether_Synthesis->Crude_Product Purification_Step Column Chromatography or Vacuum Distillation Crude_Product->Purification_Step Final_Product Pure 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Purification_Step->Final_Product

Caption: Synthetic workflow for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

Characterization

The identity and purity of the synthesized 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the final product. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenoxy group, the methoxy protons, and the aliphatic protons of the ethyl linker and the pyrrolidine ring.

  • Mass Spectrometry (MS): Mass spectral analysis, such as electrospray ionization (ESI), should be performed to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage and the C-H bonds of the aromatic and aliphatic groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Sodium hydroxide and potassium carbonate are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • University of Wisconsin-Madison. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Organic Chemistry. Retrieved from a general organic chemistry textbook or reputable online resource.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector for the quantification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. This compound, featuring a pyrrolidine ring and a methoxyphenoxy group, is a key intermediate in the synthesis of various biologically active molecules.[1][2] The developed method is crucial for ensuring quality control during synthesis and for subsequent pharmacokinetic and stability studies. The method demonstrates excellent linearity, accuracy, and precision over a specified concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Introduction

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for designing novel bioactive molecules.[1] Pyrrolidine derivatives are known to exhibit a wide range of biological activities.[1][6] Accurate quantification of this intermediate is paramount for process optimization, quality assurance of the final product, and for regulatory submissions.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in pharmaceutical analysis due to its high sensitivity, selectivity, and robustness.[7] This note provides a comprehensive guide for researchers and drug development professionals to establish a reliable analytical method for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Reference Standard: (Purity >98%)

  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤ 190 nm.[8]

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Formic Acid: (Purity >98%).

  • Ammonium Acetate: Analytical grade.

Chromatographic Conditions

The methodical development process led to the optimized conditions presented in Table 1. The selection of a C18 column was based on its wide applicability and effectiveness in retaining a broad range of compounds through hydrophobic interactions.[9][10] The mobile phase composition was optimized to achieve a balance between adequate retention and reasonable analysis time.[11] The addition of a small amount of formic acid or the use of a buffer like ammonium acetate is crucial for controlling the ionization state of the analyte, which contains a basic pyrrolidine nitrogen, thereby ensuring good peak shape and reproducibility.[11][12] The UV detection wavelength was selected based on the UV absorbance maxima of the methoxyphenol chromophore, which typically exhibits strong absorbance around 222 nm and 282 nm.[13][14]

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Alternative: Acetonitrile : 10mM Ammonium Acetate (pH adjusted)
Isocratic Elution 40:60 (Acetonitrile : Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 282 nm
Run Time Approximately 10 minutes

Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to optimize the separation parameters. The causality behind these choices is critical for a well-performing assay.

Column and Stationary Phase Selection

The analyte possesses both hydrophobic (methoxyphenyl group) and polar/basic (pyrrolidine ring) characteristics. A C18 stationary phase was chosen as the first choice due to its versatility for reversed-phase chromatography.[9] Other phases like Phenyl, which can offer alternative selectivity for aromatic compounds through π-π interactions, or Cyano phases could also be considered if peak shape or resolution issues arise.[9][15][16]

Mobile Phase Optimization
  • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile typically provides better peak shape and lower backpressure and was selected for the final method.

  • Aqueous Phase pH: The pyrrolidine moiety is basic. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) ensures the analyte is in a consistent, protonated state, which minimizes peak tailing and improves retention time stability.[17] An ammonium acetate buffer could also be used to maintain a consistent pH.[18]

  • Ratio of Organic to Aqueous: A gradient elution was initially used to determine the approximate organic solvent percentage required to elute the compound. This was followed by fine-tuning under isocratic conditions to achieve a retention time between 3 and 10 minutes, ensuring good resolution from the solvent front without an excessively long run time.

UV Wavelength Selection

A UV scan of the analyte in the mobile phase was performed using a DAD. The 2-methoxyphenol moiety shows significant absorbance maxima.[13][14][19] While the lower wavelength maximum (~222 nm) offers higher sensitivity, the higher wavelength (~282 nm) often provides better selectivity with less interference from common solvents and excipients.[13] For this method, 282 nm was chosen to enhance specificity.

Caption: Workflow for HPLC-UV Method Development.

Step-by-Step Protocol

Preparation of Mobile Phase
  • Aqueous Phase (0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Premix the aqueous and organic phases in the desired ratio (e.g., 600 mL of aqueous phase with 400 mL of acetonitrile for a 60:40 mixture).

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Perform serial dilutions from the primary stock solution using the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the validated calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability Test (SST)

Before starting the analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed ready if the acceptance criteria in Table 2 are met.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][20] The validation parameters assessed are crucial for ensuring the reliability of the analytical results.[3][21]

G cluster_0 Core Validation Parameters (ICH Q2) Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection LOQ Limit of Quantification Robustness Robustness Validation Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

Validation Results

The following table summarizes the typical results obtained during the validation of this method.

Table 3: Summary of Method Validation Results

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day) < 2.0%Intermediate (Inter-day) < 3.0%
LOD ~0.2 µg/mL
LOQ ~0.7 µg/mL
Specificity No interference from blank matrix or common impurities observed.
Robustness No significant impact from minor changes in flow rate or mobile phase composition.
  • Linearity: Assessed by analyzing a minimum of five concentrations across the specified range. The correlation coefficient (R²) value of >0.999 indicates a strong linear relationship between concentration and peak area.[21]

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, high). The results between 98-102% confirm the accuracy of the method.

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low Relative Standard Deviation (RSD) values demonstrate the method's high precision.[21][22]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ), indicating the method's sensitivity.[21][22][23]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was confirmed by analyzing blank and placebo samples. The peak was also checked for purity using a DAD.

Conclusion

The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. The comprehensive validation demonstrates that the method is linear, accurate, precise, and specific. This protocol is well-suited for routine quality control analysis in both industrial and research settings, providing a solid foundation for the analytical support of drug development projects involving this compound.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Restek Corporation. (n.d.). HPLC Column Selection Guide.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • SIELC Technologies. (2019, September 9). 4-Methoxyphenol.
  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Benchchem. (n.d.). 1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine.
  • Chromatography Forum. (2012, January 2). How to select the UV wavelength for related substances?.
  • Burdick & Jackson. (n.d.). UV Cutoff.
  • National Institutes of Health. (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione.
  • ResearchGate. (n.d.). Fig. 1. U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2 SO 4....
  • ResearchGate. (n.d.). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Context 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C13​H19​NO2​ , Exact Mass: 221.1416 Da) is a highly versatile synthetic building block. Its core architecture—an aryloxyethylamine scaffold—is a privileged structure frequently incorporated into neuroactive pharmaceuticals, including multi-target directed ligands for serotonin (5-HT) receptors, beta-adrenergic receptor binders, and local anesthetics[1],[2].

In drug metabolism and pharmacokinetic (DMPK) profiling, as well as forensic toxicology, establishing the exact collision-induced dissociation (CID) pathways of this scaffold is critical. Misinterpretation of mass spectral data can lead to false structural assignments. This application note establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol and provides an authoritative mechanistic elucidation of the compound's fragmentation behavior.

Mechanistic Elucidation of Fragmentation Pathways

To build a trustworthy analytical method, scientists must understand the causality behind the fragmentation rather than merely memorizing m/z values. Under positive Electrospray Ionization (ESI+), the primary site of protonation is the tertiary nitrogen of the pyrrolidine ring. This is dictated by the nitrogen's significantly higher gas-phase proton affinity compared to the ether oxygens, yielding a highly stable protonated precursor ion [M+H]+ at m/z 222.1494[3].

Pathway A: Ether C-O Bond Cleavage (Dominant Pathway)

The most thermodynamically favorable fragmentation involves the inductive cleavage of the ether C-O bond.

  • Causality: Proton transfer from the pyrrolidine nitrogen to the ether oxygen weakens the C-O bond. Because 2-methoxyphenol (guaiacol) is an excellent leaving group, it is expelled as a neutral molecule (124.0524 Da). The charge is strictly retained on the nitrogen-containing aliphatic fragment due to its superior ability to stabilize the positive charge.

  • Product: This yields the ethylpyrrolidinium cation [C6​H12​N]+ at m/z 98.0970.

Pathway B: Secondary Fragmentation of the Pyrrolidine Moiety

The m/z 98.0970 fragment acts as an intermediate that undergoes higher-energy secondary dissociation.

  • Causality: To relieve steric strain and achieve a more stable conjugated state, the ethyl chain is eliminated as neutral ethylene ( C2​H4​ , 28.0313 Da) via a concerted rearrangement.

  • Product: This yields the highly stable pyrrolinium cation [C4​H8​N]+ at m/z 70.0657, which is a universally recognized diagnostic marker for pyrrolidine-containing compounds[4].

Pathway C: C-N Bond Cleavage (Competitive Pathway)

A secondary, higher-energy primary pathway involves the cleavage of the bond between the ethyl chain and the pyrrolidine nitrogen.

  • Causality: Depending on the exact dynamics of charge retention during the collision, this results in the formation of protonated pyrrolidine [C4​H10​N]+ at m/z 72.0813, or the loss of neutral pyrrolidine to form the 2-methoxyphenoxyethyl cation at m/z 151.0759[3].

Fragmentation M [M+H]+ m/z 222.1494 Protonated Precursor Frag98 [C6H12N]+ m/z 98.0970 Ethylpyrrolidinium M->Frag98 - 2-Methoxyphenol (-124 Da) C-O Cleavage Frag72 [C4H10N]+ m/z 72.0813 Protonated Pyrrolidine M->Frag72 C-N Cleavage Proton Transfer Frag151 [C9H11O2]+ m/z 151.0759 2-Methoxyphenoxyethyl M->Frag151 - Pyrrolidine (-71 Da) Frag70 [C4H8N]+ m/z 70.0657 Pyrrolinium Frag98->Frag70 - Ethylene (-28 Da)

Proposed ESI-MS/MS fragmentation pathways for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be self-validating. The following protocol incorporates strict system suitability tests (SST) and blank injections to rule out carryover and ensure mass accuracy.

Sample Preparation Workflow
  • Primary Stock Solution: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol to achieve a 1 mg/mL concentration. Vortex for 30 seconds.

  • Working Solutions: Dilute the stock sequentially using the initial mobile phase composition (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents severe peak broadening and fronting on the UHPLC column.

    • Prepare a 100 ng/mL Tuning Solution (for MS optimization).

    • Prepare a 10 ng/mL System Suitability Test (SST) Solution.

  • Self-Validation Check (Matrix Blank): Prepare a vial containing only the diluent. This must be injected immediately before and after the SST to validate that the system is free of carryover.

UHPLC Separation Parameters
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C (Ensures reproducible retention times and lowers backpressure).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: High-purity Argon (99.999%).

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CID Fragmentation ESI->CID Data Data Analysis CID->Data

Step-by-step analytical workflow for LC-MS/MS profiling.

Quantitative Data Presentation

The following tables summarize the exact mass data and optimized MRM transitions required to confidently identify and quantify the target molecule.

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragmentation Data

Fragment TypeChemical FormulaExact Mass (m/z)Proposed Structural AssignmentMass Error Limit
Precursor [C13​H20​NO2​]+ 222.1494Protonated 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine< 2.0 ppm
Product 1 [C6​H12​N]+ 98.0970Ethylpyrrolidinium cation< 2.0 ppm
Product 2 [C4​H8​N]+ 70.0657Pyrrolinium cation< 2.0 ppm
Product 3 [C4​H10​N]+ 72.0813Protonated pyrrolidine< 2.0 ppm
Product 4 [C9​H11​O2​]+ 151.07592-Methoxyphenoxyethyl cation< 2.0 ppm

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions

Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Analytical Purpose
222.1 98.1 5015Quantifier (Primary C-O Cleavage)
222.1 70.1 5025Qualifier 1 (Secondary Cleavage)
222.1 72.1 5020Qualifier 2 (C-N Cleavage)

References

  • Aryloxyethylamines Chalcones as Potential β3 AR Binders: Synthesis, In Vivo Antidiabetic and Molecular Modeling Studies. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2sZqYdGUEOfDdFpkQAaRsx_bp2X5tFCP7kqcAWkr35LpFJdRHtMIFTZ7xKNyQ5STokKB_gzodd8CqjKbN4XhIAKCMQgN74NlePTuEvtObf9uQwr4eK2GQ69hUMUeJQomlFkg_y2RJzLPUSRElibJ1AiF331Gxgg1_JdekOP6VN5GHNBRM8x_FNQAyKAPdoIpNIrOGmf7oId_H21URby2jn-BODnR1znRIT5GEMNMeySuEixPp8VEAWCJyAGpuH128R4XbhtuG7iGg5JUv1NmcXcmQ6cjgMAE0EgXp-JnOdwHzjuc=]
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  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF10o9nMIL1SoEtot-E6nKT7nU4qhdFCLf8p2PEEC9-wgj_pltxPuE4R3wr-4s2Aj5I-vfKsi8RN_ME2RZfoS1s3i7TYrPBoArdWsNVgvP8EkT8F__Q_2vKA52armNFDduWWXPFGKxgBhiiVCgmajj3Q2SiW8Bxw-1sFpn3F2H648JQEooGkPTh8A93NSqxw_Z9vwQeGaKXCTskT7Hsze6sAfkYvwMxCKTxmmqWzgdbjtxR3gDBKRNz-2aDfBl0NoZ3hG-oF6MkRhE8nwfffM94UjMo45fY2l7yoy0HSAK3mAxxzdP0JHZCMjDWHgS28azQUv3PaTKIRGfor8q8cjnMXFLo1gm7n1H-R6qPr-BY_kQRDRFE7F9FoV3u3zHD7zE9w9abrDGYqsBaQ==]
  • Interpretation of MS-MS mass spectra of drugs and pesticides. DOKUMEN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEztuV1x24DN2o4972vjqdiFUzOfoSW0F3PTLAK9SjTsbl7n_-FCScUqi2yPKrPKM1nglKhWf91Gbuj3EpVaKE4bdXNYzqqBwIj2Jwl2WOzUEbjaByJ2oKMD-XBR4lh9S6ceqapBQn2Coe3qvss-7VrlRQSR3CF6n1VHKhT46vIBb11vUAS3GpujV9rmc58GqTC46xcA8mhd9s42m_rrzbf5-3AkRzUa4H2lDejOUnvJTZVRxAb5pQ=]

Sources

Application

Application Notes and Protocols for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine in Drug Discovery

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Design The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Design

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[4] The unique physicochemical properties of the pyrrolidine ring, including its three-dimensional structure, basicity, and hydrophilicity, offer medicinal chemists a versatile tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][5][6] The non-planar, puckered nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[1][7][8] This guide focuses on the practical application of a specific pyrrolidine-based building block, 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine , as a valuable intermediate in the synthesis of novel therapeutics.

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine: A Versatile Intermediate for Bioactive Molecules

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is an organic building block that combines the key structural features of a pyrrolidine ring, an ethyl linker, and a 2-methoxyphenoxy group.[9] This combination of moieties makes it an attractive starting material for the synthesis of a wide range of potential drug candidates, particularly in the areas of cardiovascular and central nervous system (CNS) disorders. The 2-methoxyphenoxy-ethyl portion of the molecule is notably present in the structure of the well-established cardiovascular drug, Carvedilol.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and a predictive table for its spectral characterization.

PropertyValueSource
Molecular FormulaC13H19NO2[9][10]
Molecular Weight221.30 g/mol [9][10]
AppearanceExpected to be a liquid or low-melting solidGeneral knowledge
SolubilityExpected to be soluble in common organic solventsGeneral knowledge

Table 1: Physicochemical Properties of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Predicted Spectral Data for Characterization:

While experimental spectra for this specific compound are not widely published, the following table provides predicted data based on the analysis of its constituent functional groups and known fragmentation patterns of similar molecules.[11][12][13][14][15][16]

TechniquePredicted Key Signals and Fragments
¹H NMR (CDCl₃, 400 MHz)δ 6.8-7.2 (m, 4H, Ar-H), 4.1-4.3 (t, 2H, Ar-O-CH₂), 3.85 (s, 3H, OCH₃), 2.8-3.0 (t, 2H, O-CH₂-CH₂-N), 2.6-2.8 (m, 4H, N-CH₂ in pyrrolidine), 1.7-1.9 (m, 4H, -CH₂-CH₂- in pyrrolidine)
¹³C NMR (CDCl₃, 100 MHz)δ 150-155 (Ar-C-O), 145-150 (Ar-C-OCH₃), 110-125 (Ar-C-H), 65-70 (Ar-O-CH₂), 55-60 (OCH₃), 50-55 (N-CH₂ in pyrrolidine), 50-55 (O-CH₂-CH₂-N), 20-25 (-CH₂-CH₂- in pyrrolidine)
Mass Spectrometry (EI) m/z 221 (M⁺), 137 (M - C₄H₈N-CH₂), 124 (M - O-C₆H₄-OCH₃), 84 (C₅H₁₀N⁺), 70 (C₄H₈N⁺)

Table 2: Predicted Spectral Data for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Application in the Synthesis of Cardiovascular Agents: An Analog Approach to Carvedilol

The primary amine analog of our target intermediate, 2-(2-methoxyphenoxy)ethanamine, is a key raw material in the industrial synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. The established synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.

By substituting 2-(2-methoxyphenoxy)ethanamine with 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, medicinal chemists can generate novel Carvedilol analogs. The introduction of the pyrrolidine ring in place of the primary amine can offer several potential advantages:

  • Modulation of Physicochemical Properties: The tertiary amine of the pyrrolidine ring can alter the pKa of the molecule, potentially improving its solubility and absorption profile.[17]

  • Enhanced Receptor Binding: The three-dimensional structure of the pyrrolidine ring can introduce new binding interactions with the target receptors, potentially leading to improved potency or a modified selectivity profile.[1][7]

  • Novel Intellectual Property: The creation of new chemical entities provides an opportunity for novel patent claims.

Hypothetical Synthetic Protocol: Synthesis of a Carvedilol Analog

This protocol describes a hypothetical synthesis of a Carvedilol analog using 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. The reaction conditions are adapted from published procedures for Carvedilol synthesis.

Reaction Scheme:

Figure 1: Synthesis of a Carvedilol analog.

Materials:

ReagentM.W.AmountMoles
4-(oxiran-2-ylmethoxy)-9H-carbazole239.272.39 g0.01
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine221.302.43 g0.011
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Toluene-50 mL-

Table 3: Reagents for the Synthesis of a Carvedilol Analog

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(oxiran-2-ylmethoxy)-9H-carbazole (2.39 g, 0.01 mol), 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (2.43 g, 0.011 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Add 50 mL of toluene to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Carvedilol analog.

Workflow Diagram:

G start Start reagents Combine Reactants and Solvent start->reagents heat Heat to 80°C reagents->heat monitor Monitor Reaction by TLC/HPLC heat->monitor workup Cool and Filter monitor->workup Reaction Complete concentrate Concentrate Filtrate workup->concentrate purify Column Chromatography concentrate->purify product Pure Carvedilol Analog purify->product

Figure 2: Experimental workflow for analog synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is a promising chemical intermediate for drug discovery, offering a strategic entry point for the synthesis of novel analogs of established drugs like Carvedilol. The incorporation of the pyrrolidine moiety provides a valuable opportunity to modulate the physicochemical and pharmacological properties of lead compounds, potentially leading to the development of new therapeutics with improved efficacy and safety profiles. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this versatile building block in their drug discovery programs.

References

  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Ahmad, I., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. [Link]

  • Bhat, M. A., et al. (2026). Recent advancement in pyrrolidine moiety for the management of cancer: A review. ResearchGate. [Link]

  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Ahmad, I., et al. (2024). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Fatima, Z., et al. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health. [Link]

  • MolPort. (n.d.). 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. [Link]

  • SpectraBase. (n.d.). 1-[2-(3-Methoxy-4-phenylmethoxy-phenyl)ethyl]pyrrolidine-2,5-dione. [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. NIST WebBook. [Link]

  • Ube Industries. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. [Link]

  • Grigor'ev, I. A., & Bagryanskaya, I. Y. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 18, 22-30. [Link]

  • Spino, C., & Robein, T. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • Reddy, K. T., et al. (2014). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 6(6), 350-355. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • Walczak, M., et al. (2021). Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation...). ResearchGate. [Link]

  • SpectraBase. (n.d.). Pyrrolidine. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249392. [Link]

  • ResearchGate. (2017). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]

  • Kuranov, A. M., & Zhidkova, E. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]

  • USDA. (n.d.). NMR Database of Lignin and Cell Wall Model Compounds. [Link]

  • Martinez-Vargas, A., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Beilstein Archives. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. [Link]

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Method

extraction and purification methods for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

An Application Guide to the Extraction and Purification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed methodologies for the ex...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Extraction and Purification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the extraction and purification of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them. We will explore a robust purification strategy that begins with an efficient acid-base liquid-liquid extraction to isolate the basic amine from a crude reaction mixture, followed by two high-purity refinement methods: flash column chromatography and purification via hydrochloride salt formation and recrystallization. Each section includes expert insights, step-by-step protocols, and visual workflows to ensure reproducible, high-purity outcomes.

Foundational Principles: Understanding the Molecule

The successful purification of any compound begins with a firm grasp of its physicochemical properties. 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine possesses distinct structural features that we can exploit for its separation:

  • A Basic Tertiary Amine: The pyrrolidine ring contains a nitrogen atom that is a Lewis base. This basicity is the cornerstone of our extraction strategy. In the presence of an acid, this nitrogen is readily protonated to form a positively charged ammonium salt.[2] This salt exhibits drastically different solubility compared to the neutral "free base" form.[3][4]

  • Polarity: The presence of the nitrogen and two oxygen atoms (in the ether linkage and methoxy group) makes this a polar molecule. This polarity dictates its behavior in chromatographic systems and its solubility in various organic solvents.[5][6] While soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate, and alcohols, its free base form has limited solubility in water. Conversely, its protonated salt form is highly soluble in aqueous solutions.[7][8]

Part I: Initial Isolation via Acid-Base Extraction

Following a typical synthesis, such as the alkylation of pyrrolidine with a 2-(2-methoxyphenoxy)ethyl halide[1], the crude product is often a mixture of the desired amine, unreacted starting materials, and non-basic byproducts. Acid-base extraction is a powerful and efficient first-pass purification technique to selectively isolate the basic product.[8]

Causality of the Method

This technique hinges on the reversible conversion of the water-insoluble amine free base into a water-soluble ammonium salt.[9]

  • Acidification (Extraction): By washing the organic solution of the crude mixture with an aqueous acid (e.g., hydrochloric acid), the basic amine is protonated. The resulting ionic salt preferentially partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer.[3][7]

  • Basification (Recovery): The aqueous layer, now containing the protonated amine, is isolated. By adding a strong base (e.g., sodium hydroxide), the ammonium salt is deprotonated, regenerating the neutral amine free base.[2] This neutral compound is no longer water-soluble and will either precipitate or can be efficiently extracted back into a fresh organic solvent.[9]

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent (e.g., DCM) sep_funnel Separatory Funnel: Add Aqueous HCl (e.g., 1M) start->sep_funnel shake Shake & Vent; Allow Layers to Separate sep_funnel->shake org_layer1 Organic Layer: Neutral & Acidic Impurities shake->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated Amine Salt (Product) shake->aq_layer1 collect_aq Collect Aqueous Layer aq_layer1->collect_aq sep_funnel2 Separatory Funnel: Add fresh Organic Solvent (DCM) Add Aqueous NaOH (e.g., 2M) until pH > 10 collect_aq->sep_funnel2 shake2 Shake & Vent; Allow Layers to Separate sep_funnel2->shake2 org_layer2 Organic Layer: Purified Free Base (Product) shake2->org_layer2 aq_layer2 Aqueous Layer: Inorganic Salts (Waste) shake2->aq_layer2 Discard dry Dry Organic Layer (e.g., Na2SO4) org_layer2->dry evap Evaporate Solvent dry->evap product Isolated Crude Free Base evap->product

Caption: Workflow for isolating the basic product using acid-base extraction.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (if using DCM) into a clean flask. For confirmation, test the pH of the aqueous layer to ensure it is acidic.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM (or other organic solvent). Shake and vent as before.

  • Isolate Product: Allow the layers to separate. Drain the lower organic layer containing the purified free base into a flask.

  • Repeat Back-Extraction: Repeat the back-extraction (steps 6-7) on the aqueous layer two more times. Combine all organic extracts.

  • Work-up: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the isolated free base.

Part II: High-Purity Refinement Techniques

While acid-base extraction removes many impurities, further purification is often necessary. The choice between chromatography and crystallization depends on the nature of the remaining impurities, the required purity level, and the scale of the reaction.

Method A: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[10] For a polar amine like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, normal-phase chromatography using silica gel is highly effective.

Causality of the Method

The separation occurs because compounds in the mixture have different affinities for the polar silica gel stationary phase and the less polar mobile phase.[10] More polar compounds (like our target amine) will adhere more strongly to the silica gel and thus elute more slowly. By gradually increasing the polarity of the mobile phase, we can selectively elute the compounds, with less polar impurities eluting first, followed by the desired product.

Workflow for Flash Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis: Determine optimal solvent system (e.g., DCM/MeOH) for Rf ≈ 0.25 column_prep 2. Column Packing: Prepare silica gel slurry in least polar solvent and pack column tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading): Dissolve crude product in minimal solvent, adsorb onto silica gel, and evaporate column_prep->sample_prep loading 4. Loading: Carefully add the dried sample-silica mixture to the top of the packed column sample_prep->loading elution 5. Elution: Run mobile phase through the column (isocratic or gradient) loading->elution collection 6. Fraction Collection: Collect eluent in sequential tubes elution->collection tlc_fractions 7. TLC Analysis of Fractions: Spot fractions on a TLC plate to identify those containing the pure product collection->tlc_fractions combine 8. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure tlc_fractions->combine final_product High-Purity Product combine->final_product

Caption: General workflow for purification by flash column chromatography.

Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable mobile phase. For this polar compound, test mixtures of Dichloromethane (DCM) and Methanol (MeOH). Start with ratios like 99:1, 98:2, and 95:5 (DCM:MeOH). The ideal system will give the product a retention factor (Rf) of approximately 0.25-0.35.[11]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., pure DCM or 99:1 DCM:MeOH). Pour the slurry into the column and gently tap to pack it evenly, draining excess solvent until it is just level with the top of the silica. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve the crude product from Part I in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (approx. 2-3 times the weight of your sample) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with the less polar composition. If a gradient is needed, gradually increase the percentage of the more polar solvent (MeOH) to elute the product.

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Monitor the separation by periodically spotting the collected fractions onto TLC plates.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase chromatography of polar compounds.[10]
Mobile Phase (Typical) Dichloromethane (DCM) / Methanol (MeOH)A versatile solvent system for polar amines.[11]
Elution Mode Isocratic or GradientGradient (e.g., 0% to 5% MeOH in DCM) is often better for separating compounds with different polarities.
Target Rf 0.25 - 0.35Provides optimal separation and a reasonable run time.[11]
Loading Method Dry LoadingPrevents band broadening and improves separation for highly polar compounds.[11]

Method B: Purification via Hydrochloride Salt Formation

An excellent alternative to chromatography, especially for removing closely related neutral impurities or for handling an oily free base, is to convert the amine into its hydrochloride salt. Amine salts are often well-defined, crystalline solids that can be purified by recrystallization.[4][12]

Causality of the Method
  • Salt Formation: Reacting the basic free base with hydrochloric acid forms the ionic hydrochloride salt. This salt typically has much lower solubility in non-polar or moderately polar organic solvents (like diethyl ether or ethyl acetate) compared to the free base, causing it to precipitate out of solution in high purity.[4]

  • Recrystallization: The process of recrystallization further purifies the salt. The crude salt is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the salt crystallizes out, leaving impurities behind in the solvent.[4]

Workflow for Purification via Salt Formation

start Crude Free Base in Solvent (e.g., Diethyl Ether) add_hcl Add HCl Solution (e.g., 2M HCl in Ether) Dropwise with Stirring start->add_hcl precipitate Precipitate Forms (Amine Hydrochloride Salt) add_hcl->precipitate filter_salt Filter & Wash Precipitate with Cold Ether precipitate->filter_salt crude_salt Crude Hydrochloride Salt filter_salt->crude_salt dissolve Dissolve Crude Salt in Minimal Hot Solvent (e.g., Isopropanol) crude_salt->dissolve cool Cool Slowly to Room Temp, then in Ice Bath dissolve->cool crystals Pure Crystals Form cool->crystals filter_pure Filter & Dry Pure Crystals crystals->filter_pure pure_salt Purified Hydrochloride Salt filter_pure->pure_salt regenerate Regenerate Free Base (Dissolve salt in H2O, add NaOH, extract with DCM) pure_salt->regenerate final_product High-Purity Free Base regenerate->final_product

Caption: Workflow for purification via salt formation and recrystallization.

Protocol: Salt Formation, Recrystallization, and Recovery
  • Salt Formation:

    • Dissolve the crude free base in a minimal volume of anhydrous diethyl ether or ethyl acetate.

    • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

    • A white precipitate of the hydrochloride salt should form immediately. Continue adding HCl until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid by vacuum filtration, washing it with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a suitable solvent (e.g., isopropanol, ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Regeneration of Purified Free Base (Optional):

    • Dissolve the purified hydrochloride salt in deionized water.

    • Follow steps 5-9 from the Protocol: Acid-Base Extraction to regenerate and isolate the high-purity free base.

Final Purity Assessment

The purity and identity of the final product, whether as the free base or the salt, must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound, often expressed as a percentage area of the main peak.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By combining a foundational acid-base extraction with either flash chromatography or salt recrystallization, researchers can reliably obtain 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine in high purity, suitable for the most demanding applications in chemical synthesis and drug discovery.

References

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Acid-Base Extraction Tutorial. Professor Dave Explains via YouTube. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • column chromatography & purification of organic compounds. ChemHelpASAP via YouTube. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid. Available at: [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological properties of Enantiomers. An-Najah National University. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

Sources

Application

Application Note: Elucidating the Three-Dimensional Architecture of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine via Single-Crystal X-ray Diffraction

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine serves as a key building block for the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine serves as a key building block for the synthesis of novel bioactive molecules, making the precise determination of its three-dimensional structure, conformational preferences, and intermolecular interactions crucial for rational drug design and development.[2] This application note provides a comprehensive, field-proven protocol for the determination of the crystal structure of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine using single-crystal X-ray diffraction (SCXRD). We detail the entire workflow, from crystal growth and sample preparation to data collection, structure solution, and final refinement. The methodologies described herein are grounded in established crystallographic principles and are designed to yield a high-quality, publication-ready structural model.

Introduction: The Rationale for Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[3][4] Unlike spectroscopic techniques such as NMR, which provide indirect structural information, SCXRD offers an unambiguous three-dimensional map of a molecule's architecture, including precise bond lengths, bond angles, and torsional angles.[3] For a molecule like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Figure 1), understanding its solid-state conformation is paramount. The flexibility of the ethyl linker between the pyrrolidine and methoxyphenoxy moieties allows for multiple potential conformations. Pinpointing the preferred arrangement in the crystalline state provides invaluable insight into the molecule's steric and electronic properties, which govern its interactions with biological targets.

Furthermore, the analysis of the crystal packing reveals the network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the solid-state structure. This information is critical for understanding physical properties such as solubility and melting point, which are key considerations in pharmaceutical development.[5]

Figure 1: Chemical Structure of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Molecular Formula: C13H19NO2 Molecular Weight: 221.30 g/mol

Experimental Workflow: From Powder to Structure

The successful determination of a crystal structure is a multi-step process that demands careful execution at each stage. The workflow presented here represents a robust pathway from a powdered sample to a fully refined and validated crystallographic model.

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Refinement cluster_final Phase 4: Finalization synthesis Compound Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Selection & Mounting crystallization->mounting Single, High-Quality Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection Cryo-cooled Crystal integration Data Integration & Scaling data_collection->integration Diffraction Images absorption Absorption Correction integration->absorption Reflection File (hkl) solution Structure Solution (e.g., SHELXT) absorption->solution Corrected Intensities refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Atomic Model validation Model Validation (e.g., PLATON) refinement->validation Refined Model cif CIF Report Generation validation->cif Validated Structure deposition Database Deposition (e.g., CCDC) cif->deposition

Diagram 1: End-to-end workflow for crystal structure determination.

Detailed Protocols

Protocol 1: Crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Rationale: The primary bottleneck in SCXRD is often the growth of diffraction-quality single crystals.[3] The ideal crystal should be at least 20-50 µm in all dimensions, possess well-defined faces, and be free of internal defects.[4] For small organic molecules, slow evaporation of a solution is a highly effective crystallization technique. The choice of solvent is critical; the compound should be sparingly soluble, allowing for a slow, controlled approach to saturation and subsequent crystal nucleation and growth.

Methodology:

  • Solvent Screening: Begin by testing the solubility of the purified compound (purity >98%) in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane).

  • Preparation of Crystallization Vial: Place approximately 5-10 mg of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine into a small, clean glass vial (e.g., 4 mL).

  • Dissolution: Add the chosen solvent (or a binary solvent mixture) dropwise while gently warming and agitating until the solid is fully dissolved. A suitable starting point is a concentration of ~10-20 mg/mL.

  • Slow Evaporation: Cover the vial with a cap, then pierce the cap with a needle or cover it loosely with paraffin film containing small perforations. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a drawer or a dedicated crystallization chamber) at a constant temperature (typically room temperature).

  • Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks. Once suitable crystals have formed, they should be harvested promptly to prevent degradation or the growth of satellite crystals.

Protocol 2: Crystal Mounting and Data Collection

Rationale: To minimize radiation damage and thermal vibrations, which can degrade diffraction quality, data is typically collected at low temperatures (e.g., 100 K).[6] The crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas.

Methodology:

  • Crystal Selection: Under a stereomicroscope, select a single, well-formed crystal from the crystallization vial using a cryo-loop of appropriate size. The crystal should be clear and have sharp edges.

  • Mounting: Quickly scoop the crystal into the loop, ensuring it is coated in a thin layer of a cryo-protectant (e.g., paratone oil or mother liquor) to prevent ice formation.

  • Flash-Cooling: Immediately place the mounted crystal into the cold nitrogen stream of the diffractometer's cryo-system.

  • Instrument Setup: The data collection was performed on a Bruker APEX II CCD diffractometer equipped with a graphite-monochromated Mo-Kα X-ray source (λ = 0.71073 Å).[6]

  • Unit Cell Determination: Collect a preliminary set of diffraction frames to determine the unit cell parameters and Bravais lattice. The instrument's software will automatically index the reflections.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans in different orientations (e.g., omega and phi scans).

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for experimental factors using a program like Bruker's SAINT.

  • Absorption Correction: An absorption correction (e.g., multi-scan using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[6]

Protocol 3: Structure Solution, Refinement, and Validation

Rationale: The processed reflection data contains the information needed to solve the phase problem and generate an initial electron density map. This map is then used to build an atomic model, which is refined against the experimental data to achieve the best possible fit. Olex2 is a powerful and intuitive software package that provides a graphical user interface for industry-standard programs like SHELX.[7][8][9][10][11]

Methodology:

  • Structure Solution: The structure is solved using intrinsic phasing or direct methods, as implemented in programs like SHELXT. This step typically reveals the positions of most or all non-hydrogen atoms.

  • Initial Refinement: The initial atomic model is imported into a refinement program like SHELXL. A few cycles of least-squares refinement are performed. Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Iterative Refinement: The model is iteratively refined against the experimental data until convergence is reached. The quality of the fit is monitored using the R-factors (R1, wR2) and the goodness-of-fit (GooF).

  • Difference Fourier Map: The final difference Fourier electron density map is inspected to ensure that no significant peaks or holes remain, which would indicate missing atoms or errors in the model.

  • Validation: The final refined structure is validated using tools like PLATON within Olex2. This involves checking for missed symmetry, analyzing intermolecular contacts, and generating a comprehensive validation report (checkCIF). The checkCIF report is essential for publication and deposition.[12]

Data Presentation and Interpretation

The final output of a successful structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal, the data collection, and the refined atomic model. Key data are summarized in a standard crystallographic table.

Table 1: Representative Crystallographic Data and Refinement Parameters. (Note: These are example values for illustrative purposes, based on typical small molecule structures.)

ParameterValue
Crystal Data
Chemical FormulaC13H19NO2
Formula Weight221.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.871 (1)
b (Å)12.587 (1)
c (Å)7.452 (1)
β (°)90.83 (1)
Volume (ų)1207.3 (2)
Z4
Calculated Density (g/cm³)1.217
Absorption Coeff. (mm⁻¹)0.081
F(000)480.0
Data Collection
Radiation (λ, Å)MoKα (0.71073)
Temperature (K)100(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected11500
Independent reflections2750 [R(int) = 0.025]
Refinement
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.098
Goodness-of-fit (S)1.05
No. of refined parameters155
Largest diff. peak/hole (e Å⁻³)0.25 / -0.18

Conclusion and Broader Impact

This application note provides a detailed and robust protocol for the crystal structure determination of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. By following these steps, researchers can obtain a high-resolution three-dimensional model of this important synthetic building block. The resulting structural information—including conformational details and intermolecular packing interactions—is invaluable for professionals in drug discovery and materials science, enabling more informed molecular design and a deeper understanding of the compound's physicochemical properties. The final validated CIF can be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14][15]

References

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]

  • OlexSys Ltd. Overview - OlexSys. Olex2 Official Website. [Link]

  • Ithaca College. Olex2. Ithaca College Resources. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]

  • SourceForge. Olex2 download. SourceForge. [Link]

  • Wikipedia. Olex2. Wikipedia, The Free Encyclopedia. [Link]

  • Excillum. Small molecule crystallography. Excillum Applications. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Fatima, Z., et al. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Acta Crystallographica Section E. [Link]

  • Chiang, M. Y., et al. (2017). CCDC 1536974: Experimental Crystal Structure Determination. Cambridge Structural Database. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. CCDC Home. [Link]

  • Koba, Y., et al. (2018). CCDC 1871355: Experimental Crystal Structure Determination. Cambridge Structural Database. [Link]

  • Royal Society of Chemistry. Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis. Royal Society of Chemistry. [Link]

  • Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. University of Iowa. [Link]

  • ResearchGate. (PDF) 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. ResearchGate. [Link]

  • arXiv. Powder Diffraction Crystal Structure Determination Using Generative Models. arXiv.org. [Link]

  • PubChemLite. Pyrrolidine, 1-(2-(2-methyl-9,10-ethanoanthracen-9(10h)-yloxy)ethyl)-, hydrochloride. PubChemLite. [Link]

  • MDPI. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI. [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • OSTI.GOV. Towards end-to-end structure determination from x-ray diffraction data using deep learning. Office of Scientific and Technical Information. [Link]

  • Purdue University. CifFileEntries2023.docx. Purdue University Department of Chemistry. [Link]

  • US Pharmacopeia (USP). CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). USP. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter scale-up failures during the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter scale-up failures during the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. While bench-scale reactions often proceed smoothly, transitioning to pilot scale frequently introduces a host of synthetic impurities.

This guide is designed for researchers and process chemists. It bypasses basic synthetic instructions to focus entirely on mechanistic causality, kinetic control, and self-validating workflows to ensure a high-purity yield during scale-up.

Section 1: Mechanistic Causality (The "Why")

The root cause of most impurity profiles in this synthesis stems from a misunderstanding of the alkylating agent's transient intermediates. The reaction between guaiacol (2-methoxyphenol) and 1-(2-chloroethyl)pyrrolidine does not proceed via a simple, concerted SN2 displacement.

Because 1-(2-chloroethyl)pyrrolidine is a nitrogen mustard analog, the lone pair of electrons on the pyrrolidine nitrogen attacks the adjacent β-carbon, displacing the chloride ion to form a highly strained, electrophilic spiro-aziridinium intermediate .

This intermediate is the true reactive species. Its fate is entirely dependent on the reaction conditions:

  • Desired Pathway: Nucleophilic attack by the guaiacol phenoxide yields the target product.

  • Hydrolysis Pathway: Attack by trace water yields 1-(2-hydroxyethyl)pyrrolidine.

  • Dimerization Pathway: Attack by another molecule of the unreacted free base yields a bis-pyrrolidinium quaternary salt[1],[2].

G A 1-(2-chloroethyl)pyrrolidine (Free Base) B Spiro-aziridinium Intermediate A->B Intramolecular Cyclization (-Cl-) C 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Target Product) B->C + Phenoxide (Desired) D 1-(2-hydroxyethyl)pyrrolidine (Hydrolysis Impurity) B->D + H2O (Side Reaction) E Bis-pyrrolidinium Dimer (Quat. Impurity) B->E + Unreacted A (Dimerization) F Guaiacol (Phenoxide) F->C

Mechanistic pathway of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine synthesis and impurity formation.

Section 2: Troubleshooting FAQs

Q: Why am I seeing a sudden spike in the bis-pyrrolidinium dimer impurity during scale-up, even though my bench-scale reactions were clean? A: This is a classic concentration-dependent kinetic issue. At bench scale, rapid mixing and efficient heat transfer keep the localized concentration of the free base low. Upon scale-up, poor mixing zones allow the 1-(2-chloroethyl)pyrrolidine free base to accumulate. Because the intramolecular cyclization to the spiro-aziridinium intermediate is extremely fast, high local concentrations lead to the aziridinium ion reacting with another molecule of the free base rather than the guaiacol phenoxide, forming the dimeric quaternary ammonium salt[1]. Solution: Transition from a batch process to a fed-batch process to maintain a state of kinetic starvation for the alkylating agent.

Q: How do I eliminate the 1-(2-hydroxyethyl)pyrrolidine hydrolysis impurity? A: The aziridinium intermediate is highly electrophilic and will readily react with any available nucleophile, including water. If you are using a biphasic system (e.g., aqueous NaOH/toluene) or hygroscopic bases (like K2CO3) that have absorbed ambient moisture, water aggressively competes with the phenoxide. Solution: Switch to a strictly anhydrous solvent system (e.g., Acetonitrile) and use oven-dried base. Implement a Karl Fischer titration checkpoint before adding the alkylating agent.

Q: I have residual guaiacol (2-methoxyphenol) that is difficult to remove by distillation. How can I optimize downstream processing? A: Guaiacol has a boiling point of ~205°C, which can be uncomfortably close to your product under vacuum, leading to co-distillation. Instead of relying on thermal separation, exploit the chemical properties of the phenol. Solution: Incorporate a stringent basic wash during the workup. Washing the organic layer with 1M NaOH will deprotonate the unreacted guaiacol, partitioning the water-soluble phenoxide into the aqueous waste stream, leaving the highly lipophilic product in the organic phase.

Section 3: Self-Validating Experimental Protocol

To mitigate the issues discussed above, we utilize a Fed-Batch Anhydrous Alkylation protocol. This methodology is designed as a self-validating system; you must clear specific analytical checkpoints before proceeding to the next step.

Workflow S1 Step 1: Phenoxide Formation (Guaiacol + K2CO3 in MeCN) V1 Validation 1: Karl Fischer Titration (H2O < 0.05%) S1->V1 S2 Step 2: Fed-Batch Addition (1-(2-chloroethyl)pyrrolidine) V1->S2 V2 Validation 2: In-Process HPLC (Aziridinium Accumulation < 2%) S2->V2 S3 Step 3: Aqueous Basic Workup (1M NaOH Wash) V2->S3 V3 Validation 3: Aqueous Layer pH > 12 (Ensures Guaiacol Removal) S3->V3 S4 Step 4: Solvent Evaporation & Vacuum Distillation V3->S4

Self-validating experimental workflow for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine scale-up.

Step-by-Step Methodology

Step 1: Phenoxide Formation (The Foundation)

  • Action: Charge a dry reactor with anhydrous Acetonitrile (MeCN), Guaiacol (1.0 eq), and oven-dried K2CO3 (2.0 eq). Heat the slurry to 60°C and agitate for 1 hour.

  • Causality: Guaiacol must be fully deprotonated to the phenoxide to maximize its nucleophilicity. If it remains protonated, the aziridinium ion will seek out other nucleophiles.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the slurry. Proceed only if water content is < 0.05% to prevent the hydrolysis impurity.

Step 2: Fed-Batch Alkylation (Kinetic Control)

  • Action: Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) in anhydrous MeCN. Add this solution dropwise to the reactor over 4 to 6 hours while strictly maintaining the temperature at 60°C.

  • Causality: Slow addition ensures the localized concentration of the free base remains extremely low. As soon as the spiro-aziridinium intermediate forms, it is immediately consumed by the vast excess of pre-formed phenoxide, completely suppressing dimerization.

  • Validation Checkpoint 2: Pull an aliquot every hour for In-Process HPLC. Ensure the aziridinium intermediate peak area remains < 2% relative to the product. If it exceeds 2%, pause the addition to allow the intermediate to be consumed.

Step 3: Aqueous Basic Workup (Purification)

  • Action: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the crude residue in Toluene and wash aggressively with 1M NaOH (3x 0.5 volumes).

  • Causality: The basic wash deprotonates any unreacted guaiacol, forcing it into the aqueous phase. Toluene retains the highly lipophilic target product.

  • Validation Checkpoint 3: Test the pH of the final aqueous wash layer. It must be > 12 to guarantee complete removal of residual guaiacol.

Step 4: Isolation

  • Action: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. The product can be further purified by vacuum distillation if ultra-high purity is required.

Section 4: Quantitative Data (Impurity Profiling)

The table below summarizes the dramatic impact of transitioning from a standard batch protocol to the self-validating fed-batch anhydrous protocol during scale-up.

Scale & MethodYield (%)Dimer Impurity (%)Hydrolysis Impurity (%)Residual Guaiacol (%)
10g Bench (Batch, MeCN)88.01.20.52.1
1kg Pilot (Batch, MeCN)64.514.53.88.4
1kg Pilot (Fed-Batch, Anhydrous MeCN)91.2 < 0.1 < 0.1 < 0.5

Note: The 1kg Batch failure was primarily driven by localized concentration spikes causing runaway dimerization, alongside inadequate basic washing leaving residual starting material.

Section 5: References

  • Efficient Synthesis of Functionalized Aziridinium Salts Source: ResearchGate URL:[Link]

  • Small Charged Rings. VII. Interconversion of Substituted β-Chloroethylamines and Aziridinium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (1-2-MPEP)

Welcome to the Formulation & Pharmacokinetics Support Center. 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (1-2-MPEP) is a highly versatile heterocyclic scaffold used in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center. 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (1-2-MPEP) is a highly versatile heterocyclic scaffold used in medicinal chemistry. However, its physicochemical properties—specifically its basic pyrrolidine ring and lipophilic methoxyphenoxy moiety—present classic "brick dust" and "greaseball" delivery challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers overcome solubility and first-pass metabolism hurdles.

Part 1: Physicochemical & Solubility Troubleshooting (FAQs)

Q1: My 1-2-MPEP free base shows excellent gastric solubility, but it precipitates rapidly during in vitro digestion in simulated intestinal fluid (FaSSIF). How can I maintain supersaturation?

Causality: This is a classic pH-dependent solubility failure. The pyrrolidine ring is a weak base (pKa ~8.5–9.5). In the acidic stomach (pH 1.2), the nitrogen is fully protonated, rendering the molecule highly water-soluble. However, upon transitioning to the neutral environment of the duodenum (pH 6.5), the compound deprotonates into its highly lipophilic free-base form, leading to rapid precipitation.

Solution: Transition from a simple salt or free-base suspension to an Amorphous Solid Dispersion (ASD) . Utilizing Hot Melt Extrusion (HME) with amphiphilic polymers like Soluplus® (polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer) prevents recrystallization. Upon dissolution, Soluplus forms polymeric micelles that encapsulate the hydrophobic 1-2-MPEP, stabilizing the supersaturated state in the intestinal lumen and driving a concentration gradient for absorption[1],[2].

Part 2: Overcoming First-Pass Metabolism & Efflux (FAQs)

Q2: In vivo pharmacokinetic (PK) data in our rat models shows high intestinal permeability (confirmed via Caco-2), but extremely low absolute bioavailability (F < 10%). Is this an efflux or metabolism issue, and how do we bypass it?

Causality: While the lipophilicity of the 2-methoxyphenoxy group ensures excellent membrane permeability, it also makes 1-2-MPEP a prime target for extensive hepatic first-pass metabolism. The methoxy group is highly susceptible to CYP450-mediated O-demethylation, and the pyrrolidine ring undergoes rapid pre-systemic oxidation in the liver.

Solution: Shift the absorption pathway from the portal vein to the intestinal lymphatic system using a Lipid-Based Formulation (LBF) [3]. Specifically, formulate a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Long-Chain Triglycerides (LCTs). LCTs stimulate the assembly of chylomicrons in enterocytes. Because highly lipophilic drugs partition into these chylomicrons, they are secreted directly into the intestinal lymphatic system, entirely bypassing the portal vein and hepatic first-pass metabolism[4],[5]. This lymphatic transport mechanism can exponentially increase systemic exposure for drugs with high hepatic extraction ratios[6].

Part 3: Quantitative Pharmacokinetic Data

The following table summarizes the comparative performance of various 1-2-MPEP formulation strategies, demonstrating the shift from dissolution-rate limited absorption to metabolism-limited absorption, and finally to lymphatic bypass.

Formulation StrategyPrimary Absorption RouteCmax (ng/mL)AUC0-24h (ng·h/mL)Absolute Bioavailability (F%)
1-2-MPEP Free Base Portal Vein45 ± 12180 ± 35< 5%
1-2-MPEP HCl Salt Portal Vein110 ± 25420 ± 608%
ASD (HME / Soluplus) Portal Vein350 ± 401,450 ± 12018%
LCT-SMEDDS Intestinal Lymphatic890 ± 754,200 ± 310> 45%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every workflow below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Preparation of 1-2-MPEP Amorphous Solid Dispersion via Hot Melt Extrusion
  • Pre-blending & Thermal Profiling: Mix 1-2-MPEP (20% w/w) with Soluplus® (80% w/w) using a geometric dilution method.

    • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the physical mixture. Record the API's melting endotherm (Tm). This baseline is required to validate complete amorphization later.

  • Hot Melt Extrusion (HME): Process the blend in a twin-screw extruder at 140°C (above the Tg of Soluplus, but below the API degradation temperature).

    • Self-Validation Check: Monitor the extruder torque and die pressure. A steady-state torque with <5% fluctuation validates uniform melt viscosity and homogeneous drug distribution.

  • Milling & Solid-State Verification: Mill the cooled extrudate into a fine powder suitable for encapsulation.

    • Self-Validation Check: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of crystalline Bragg peaks (yielding a smooth halo pattern) confirms 100% amorphization. If peaks persist, the extrusion temperature or residence time must be increased.

Protocol B: Formulation of LCT-SMEDDS for Lymphatic Targeting
  • Excipient Matrix Preparation: Dissolve 1-2-MPEP (10% w/w) in a lipid matrix comprising Soybean Oil (LCT, 40%), Cremophor EL (Surfactant, 40%), and Transcutol P (Co-surfactant, 10%).

    • Self-Validation Check: Visually inspect the pre-concentrate after 24 hours of equilibration at 37°C. It must be an optically clear, single-phase isotropic liquid. Any turbidity indicates incomplete drug solubilization.

  • Aqueous Dispersion & Emulsification: Dilute the pre-concentrate 1:100 in FaSSIF (pH 6.5) at 37°C under mild agitation (50 rpm) to simulate gastric motility.

    • Self-Validation Check: Measure the resulting dispersion using Dynamic Light Scattering (DLS). A Z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.2 validates the successful formation of a microemulsion, which is an absolute prerequisite for optimal enterocyte uptake and lymphatic partitioning.

  • In Vitro Lipolysis Assay: Digest the formulation using a standardized porcine pancreatic extract.

    • Self-Validation Check: Quantify the drug in the aqueous phase versus the precipitated pellet using HPLC. >85% of the drug must remain solubilized in the aqueous micellar phase post-digestion to validate in vivo efficacy.

Part 5: Pathway Visualization

BioavailabilityPathway cluster_conv Conventional Formulation (Free Base / Salt) cluster_lipid Lipid-Based Formulation (LCT-SMEDDS) Admin Oral Administration 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Intestine Intestinal Lumen (pH 6.5 - 7.4) Admin->Intestine Gastric Emptying Portal Portal Vein Absorption Intestine->Portal Aqueous Solubilization Enterocyte Enterocyte Uptake & Chylomicron Assembly Intestine->Enterocyte Lipid Digestion Liver Hepatic First-Pass Metabolism (CYP450) Portal->Liver LowBio Low Systemic Bioavailability (<10%) Liver->LowBio Lymph Intestinal Lymphatic Transport Enterocyte->Lymph HighBio High Systemic Bioavailability (>40%) Lymph->HighBio

1-2-MPEP Oral Absorption: Hepatic first-pass vs. lymphatic bypass via lipid formulations.

References

  • [4] Title: Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update | Source: PMC (NIH) | URL: [Link]

  • [1] Title: Mechanisms of increased bioavailability through amorphous solid dispersions: a review | Source: PMC (NIH) | URL: [Link]

  • [5] Title: Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs | Source: Frontiers in Pharmacology | URL: [Link]

  • [3] Title: Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs | Source: Nature Reviews Drug Discovery / Monash University | URL: [Link]

  • [6] Title: An update on oral drug delivery via intestinal lymphatic transport | Source: PMC (NIH) | URL: [Link]

  • [2] Title: Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine | Source: PMC (NIH) | URL: [Link]

Sources

Troubleshooting

overcoming crystallization challenges for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine isolation

Technical Support Center: Crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Welcome to the technical support resource for the isolation and crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Welcome to the technical support resource for the isolation and crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this key synthetic intermediate in a crystalline form. Drawing from established crystallization principles and field-proven insights, this document provides a structured approach to troubleshooting and protocol optimization.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, providing the scientific context for the troubleshooting steps that follow.

Q1: What are the key properties of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine that influence its crystallization?

A: Understanding the molecule's structure is the first step in designing a successful crystallization strategy. 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C13H19NO2) possesses several features that directly impact its behavior in solution and during phase transition[1]:

  • Tertiary Amine Group: The pyrrolidine ring contains a tertiary amine, which is basic.[2] This makes the compound susceptible to salt formation in the presence of acidic impurities or protic solvents. The pH of the solution is therefore a critical parameter to control, as protonated amine salts have vastly different solubility profiles and often crystallize more readily than the free base.[3]

  • Ether Linkages: The molecule contains two ether groups (methoxyphenyl and ethyl ether), which can participate in hydrogen bonding as acceptors. This influences its solubility in various solvents.

  • Aromatic and Aliphatic Moieties: The presence of both a phenyl ring and a pyrrolidine ring gives the molecule a moderate polarity, suggesting that a range of organic solvents could be suitable for crystallization.

  • Potential for Low Melting Point: Similar small organic molecules can sometimes exist as oils or have melting points close to room temperature, especially when impure. This increases the risk of "oiling out" during crystallization, a phenomenon where the compound separates as a liquid rather than a solid.[4][5]

Q2: How do I select an appropriate solvent system for crystallization?

A: Solvent selection is the most critical experimental variable. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[6][7] A systematic approach is recommended:

  • "Like Dissolves Like": Given the molecule's structure, solvents of intermediate polarity like alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are excellent starting points.

  • Small-Scale Screening: Test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.[7]

  • Solvent-Antisolvent (Solvent Pair) Technique: If no single solvent is ideal, use a solvent pair.[7] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" or "anti-solvent" (in which it is insoluble) until turbidity (cloudiness) appears. Gentle heating to redissolve, followed by slow cooling, can then yield crystals.[7]

Table 1: Potential Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale & Potential Issues
Ethanol 5.278Good starting point. A related pyrrolidine derivative was crystallized from ethanol.[8]
Isopropanol 4.382Similar to ethanol, slightly less polar.
Ethyl Acetate 4.377A versatile solvent, often used in solvent pairs with hexanes or heptane.[7]
Acetone 5.456Dissolves many organics, but its low boiling point can lead to rapid evaporation and small crystals.[3]
Toluene 2.4111A non-polar option; may be a good anti-solvent or used for slow cooling from high temperatures.
Heptane/Hexane 0.069-98Excellent anti-solvents to be used with more polar solvents like Ethyl Acetate or Acetone.
Water 9.0100The compound is likely poorly soluble in water, making it a potential anti-solvent. However, the basic amine may interact with water.

Q3: What is "oiling out" and why is it a common problem?

A: "Oiling out" occurs when the compound separates from the supersaturated solution as a liquid oil instead of a solid crystalline lattice.[4] This is a significant challenge because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[4] The primary causes are:

  • Low Melting Point: The solution temperature at the point of supersaturation is above the melting point of the solute (often a melting point depression is caused by impurities).[5]

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate out above its melting point.[6]

  • Rapid Cooling: The molecules do not have sufficient time to orient themselves into an ordered crystal lattice and instead aggregate as a disordered liquid.[6]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and promote the formation of an oil.[6]

Q4: How does pH affect the crystallization of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine?

A: The tertiary amine in your compound is a base. If your crude material contains acidic impurities from previous synthetic steps, it can exist as a mixture of the free base and its corresponding salt. This can severely hinder crystallization. In some cases, intentionally forming a salt with an acid like HCl or phosphoric acid can be a purification strategy, as salts often have better-defined crystal structures.[9][10] Before attempting crystallization, it is advisable to perform an aqueous wash (e.g., with sodium bicarbonate solution) on a solution of your crude product in an immiscible organic solvent to ensure you are crystallizing the free base.

Section 2: Troubleshooting Guide

This guide provides direct answers and actionable protocols for specific experimental failures.

Problem 1: My compound fails to crystallize. The solution remains clear even after cooling.

  • Diagnosis: The solution is not supersaturated. This is the most common reason for crystallization failure.[5] Either too much solvent was used, or the chosen solvent is too good at dissolving the compound.

  • Solutions:

    • Induce Nucleation: Sometimes a supersaturated solution needs a trigger to start crystallization.[5]

      • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[4]

      • Seeding: If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the solution.[3][4]

    • Increase Concentration:

      • Slow Evaporation: Cover the flask with a watch glass or perforated film and leave it in a vibration-free area. Allowing the solvent to evaporate slowly over hours or days is a gentle way to achieve supersaturation.[6] This method is effective for compounds that are highly soluble.[6]

    • Add an Anti-solvent: If the above methods fail, slowly add a miscible anti-solvent dropwise to the clear solution until persistent cloudiness is observed. Add a few drops of the original "good" solvent to clarify the solution, and then allow it to stand undisturbed.

Problem 2: My compound has "oiled out," forming a separate liquid layer.

  • Diagnosis: The conditions promoted precipitation above the compound's melting point. This is often caused by cooling too quickly or using a solution that is too concentrated.[5][6]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add 10-20% more solvent to the solution.[5]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can achieve this by placing the flask in a warm water bath or insulating it with glass wool or paper towels.[4][5] This gives molecules the time they need to form an ordered lattice.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point.[5] Try a lower-boiling point solvent or a different solvent pair.

dot

G start Oiling Out Occurs reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add 10-20% More Solvent reheat->add_solvent slow_cool 3. Attempt Slow Cooling (e.g., insulated flask) add_solvent->slow_cool check Did Crystals Form? slow_cool->check success Success! Isolate Crystals check->success Yes failure Oiling Out Persists check->failure No change_solvent 4. Re-evaluate Solvent System (Try lower boiling point solvent or different solvent pair) failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Problem 3: My crystallization yield is very low.

  • Diagnosis: This is most commonly due to using an excessive amount of solvent, meaning a significant portion of your compound remains dissolved in the mother liquor.[4][5]

  • Solutions:

    • Optimize Solvent Volume: When first dissolving the crude product, use the minimum amount of hot solvent required to achieve full dissolution.[6]

    • Maximize Cooling: After crystals have formed at room temperature, cool the flask further in an ice bath or refrigerator for at least an hour before filtration. This will decrease the solubility of the compound and cause more of it to crystallize out.

    • Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can test for dissolved product by dipping a glass rod in it and letting the solvent evaporate; a solid residue indicates dissolved compound.[4] You can try to recover more material by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.

Problem 4: The crystals are very small (like powder) or discolored.

  • Diagnosis: The formation of very fine crystals suggests that nucleation was too rapid, and crystal growth was too fast.[4][6] Discoloration indicates the co-precipitation of impurities.

  • Solutions:

    • Slow Down Crystallization: Rapid crystal formation traps impurities.[4] Re-dissolve the solid in fresh hot solvent, but this time add a little extra solvent (5-10%) than the minimum required.[4] Allow the solution to cool more slowly.

    • Pre-Purification: If the crystals remain discolored after recrystallization, the impurity level may be too high. Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.[6] For colored impurities, sometimes adding a small amount of activated charcoal to the hot solution (before filtering hot) can help.

Section 3: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common crystallization techniques.

Protocol 1: Crystallization by Cooling

This is the most common method and should be the first approach.

  • Place the crude 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol), just enough to make a slurry.

  • Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a surface that provides insulation (e.g., a cork ring or paper towels).[4]

  • If crystals do not form, try scratching the inside of the flask.

  • Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Crystallization by Vapor Diffusion

This method is excellent for obtaining high-quality single crystals, especially with small amounts of material.[3]

  • Dissolve your compound (a few milligrams) in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of a "poor" solvent (anti-solvent), such as heptane or ether. The level of the anti-solvent should be below the top of the inner vial.

  • Seal the outer container and leave it undisturbed.

  • Over time, the volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow, high-quality crystal growth.

dot

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., DCM) anti_solvent Pool of 'Poor' Solvent (Anti-solvent) (e.g., Heptane) anti_solvent->solution Vapor Phase diffusion Vapor Diffusion (Anti-solvent slowly diffuses into inner vial) cluster_vial cluster_vial

Caption: Setup for vapor diffusion crystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Fatima, Z., Selvakumar, J., Srinivasan, T., & Velmurugan, D. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1437. Retrieved from [Link]

  • ResearchGate. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Retrieved from [Link]

  • Naval Research Laboratory. (1954). The Reaction Between Tertiary Amines and Carboxylic Acids in Benzene. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Schmidt, A., et al. (2025). Crystal Structures of Water and Tertiary Amines: Hydrates or Ice with a Twist?. Crystal Growth & Design 25. R Discovery.
  • Google Patents. (n.d.). WO2008105794A1 - Process for the purification of carvedilol or its salts thereof.
  • Research Journal of Pharmacy and Technology. (2025).
  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99, 3826–3838.
  • European Patent Office. (2008). EP 1741700 B1 - Process for the preparation of carvedilol. Retrieved from [Link]

  • PubMed. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV'. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and Traditional Aryloxyalkylamine Derivatives for Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer improved pharmacological profiles over established predecessors is a cornerstone of innovation. This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer improved pharmacological profiles over established predecessors is a cornerstone of innovation. This guide provides a detailed comparative analysis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, a key synthetic intermediate for the non-selective β-blocker and α1-antagonist Carvedilol, against a backdrop of traditional aryloxyalkylamine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective chemical structures, pharmacological activities, and potential therapeutic implications, supported by experimental data and established scientific principles.

Introduction: Unveiling Structural Nuances and Pharmacological Potential

The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs that modulate a variety of physiological pathways. Traditional derivatives have a broad spectrum of activity, targeting adrenergic, serotonergic, and dopaminergic systems. The introduction of a pyrrolidine ring, as seen in 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, represents a key structural modification. This guide will dissect the impact of this alteration on receptor interaction, functional activity, and overall drug-like properties.

The core structural difference between 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and its non-cyclic amine counterpart, 2-(2-methoxyphenoxy)ethylamine, lies in the conformationally restricted nature of the pyrrolidine ring. This seemingly subtle change can have profound effects on how the molecule interacts with its biological targets.

cluster_0 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine cluster_1 Traditional Aryloxyalkylamine (e.g., 2-(2-methoxyphenoxy)ethylamine) Pyrrolidine Ring Pyrrolidine Ring Ethyl Linker Ethyl Linker Pyrrolidine Ring->Ethyl Linker N-substitution Primary/Secondary Amine Primary/Secondary Amine Pyrrolidine Ring->Primary/Secondary Amine Structural Modification 2-Methoxyphenoxy Group 2-Methoxyphenoxy Group Ethyl Linker->2-Methoxyphenoxy Group Alkyl Linker Alkyl Linker Primary/Secondary Amine->Alkyl Linker Aryloxy Group Aryloxy Group Alkyl Linker->Aryloxy Group

Figure 1: Structural comparison of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and a traditional aryloxyalkylamine.

Pharmacological Profile: A Tale of Two Scaffolds

The pharmacological activity of aryloxyalkylamine derivatives is dictated by the nature of the aromatic ring, the length and branching of the alkyl chain, and the substitution on the amine nitrogen. The pyrrolidine moiety in 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine introduces a constrained, cyclic secondary amine, which can significantly alter receptor binding affinity and selectivity compared to more flexible, open-chain amines.

Receptor Binding Affinity: A Comparative Overview

To provide a clear comparison, we will examine the binding affinities (Ki in nM) of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine's parent amine, 2-(2-methoxyphenoxy)ethylamine, alongside representative traditional aryloxyalkylamine derivatives at key adrenergic, serotonergic, and dopaminergic receptors. While specific binding data for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is not extensively published, its role as a Carvedilol precursor suggests a strong interaction with adrenergic receptors. For comparison, we include data for Carvedilol itself and other relevant aryloxyalkylamines.

Compoundα1-Adrenergic (Ki, nM)β1-Adrenergic (Ki, nM)β2-Adrenergic (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
2-(2-Methoxyphenoxy)ethylamine Antagonist activity reported[1]--Partial Agonist activity reported[1]--
Carvedilol ~7.6[2]~4-5[2][3]~28-35[2][3]High Affinity[4]High Affinity[4]-
Propranolol (Traditional β-blocker) -1.10.813138-
(Aryloxy)alkylamine D4 Antagonist -----Subnanomolar (D4)[5]
[2-(O-Phenylalkyl)phenoxy]alkylamine ----High Affinity[6]Low Affinity[6]
Structure-Activity Relationship (SAR) Insights

The structure-activity relationships of aryloxyalkylamine-based β-blockers are well-established. Key determinants of activity include:

  • Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring are primary determinants of β1-antagonistic activity and can influence selectivity.

  • Amine Substitution: A secondary amine is generally optimal for activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found on the amino function of aryloxypropanolamine β-receptor antagonists.[7] The pyrrolidine ring in 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine provides a constrained secondary amine environment.

  • The -OCH2- Group: The introduction of an ether linkage between the aromatic ring and the ethylamine side chain is a common feature of many β-blockers, such as propranolol.[7]

The pyrrolidine ring in 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine can be viewed as a cyclic analog of the N-alkyl substituents found in many traditional aryloxyalkylamines. This constrained conformation can lead to enhanced selectivity for certain receptor subtypes by limiting the number of accessible binding poses.

Experimental Protocols: A Guide to In Vitro Characterization

To empirically determine and compare the pharmacological profiles of novel compounds like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine against traditional derivatives, standardized in vitro assays are essential.

Radioligand Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., β1-adrenergic receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors).

  • Test compound (e.g., 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add to 96-well plate Incubation Incubation Plate Setup->Incubation Add membranes Filtration Filtration Incubation->Filtration Separate bound/free Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Figure 2: Workflow for a competitive radioligand binding assay.

Pharmacokinetic and Toxicological Considerations

The safety data for the non-pyrrolidine analog, 2-(2-methoxyphenoxy)ethylamine, indicates that it is harmful if swallowed and can cause severe skin burns and eye damage.[7] However, comprehensive toxicological data is lacking.[8][9] For any new chemical entity, a thorough in vivo safety assessment is crucial.

General Approach for In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity of a compound after a single dose.

Animal Model: Typically rats or mice.

Procedure:

  • Dose Selection: A range of doses is selected based on in vitro data and literature on similar compounds.

  • Administration: The compound is administered via a relevant route (e.g., oral gavage, intravenous injection).

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: At the end of the study, a gross necropsy is performed to examine for any abnormalities in major organs.

  • Data Analysis: The LD50 (lethal dose for 50% of the animals) can be calculated, and the maximum tolerated dose (MTD) is determined.

cluster_toxicity In Vivo Acute Toxicity Workflow Dose Range Finding Dose Range Finding Single Dose Administration Single Dose Administration Dose Range Finding->Single Dose Administration Clinical Observation (14 days) Clinical Observation (14 days) Single Dose Administration->Clinical Observation (14 days) Body Weight Monitoring Body Weight Monitoring Clinical Observation (14 days)->Body Weight Monitoring Necropsy Necropsy Body Weight Monitoring->Necropsy Data Analysis Data Analysis Necropsy->Data Analysis Determine LD50 & MTD

Figure 3: General workflow for an in vivo acute toxicity study.

Conclusion and Future Directions

The comparison between 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and traditional aryloxyalkylamine derivatives highlights the significant impact of subtle structural modifications on pharmacological profiles. The constrained nature of the pyrrolidine ring in 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine suggests the potential for altered receptor selectivity and affinity compared to its more flexible, open-chain counterparts. Its role as a precursor to the multi-receptor antagonist Carvedilol strongly points towards a significant interaction with adrenergic receptors.

For a comprehensive evaluation, further experimental studies are imperative. Specifically, a full receptor binding panel for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is necessary to elucidate its complete pharmacological profile. In parallel, functional assays are required to determine whether it acts as an agonist, antagonist, or biased ligand at its target receptors. Finally, detailed pharmacokinetic and in vivo toxicology studies will be essential to assess its drug-like properties and safety profile.

This comparative guide serves as a foundational resource for researchers in the field, providing a structured approach to understanding and evaluating the potential of novel aryloxyalkylamine derivatives in drug discovery.

References

  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. (URL: [Link])

  • (Aryloxy)alkylamines as selective human dopamine D4 receptor antagonists: potential antipsychotic agents - PubMed. (URL: [Link])

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline. (URL: [Link])

  • [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2) - PubMed. (URL: [Link])

  • Carvedilol - PubMed. (URL: [Link])

  • 2-(2-Methoxyphenoxy)ethylamine: A Crucial Intermediate for Cardiovascular Therapies. (URL: [Link])

  • Cardiac adrenergic receptor effects of carvedilol - PubMed. (URL: [Link])

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (URL: [Link])

  • Binding affinities, activation potencies and efficacy of psychoactive... - ResearchGate. (URL: [Link])

  • Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. (URL: [Link])

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? - Dr.Oracle. (URL: [Link])

  • Serotonin Receptor Subtypes and Ligands - ACNP. (URL: [Link])

  • Cardiac adrenergic receptor effects of carvedilol. (URL: [Link])

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed. (URL: [Link])

  • 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. (URL: [Link])

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry. (URL: [Link])

  • The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo | Request PDF. (URL: [Link])

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed. (URL: [Link])

  • An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry - ARC Journals. (URL: [Link])

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (URL: [Link])

  • 2-(2-Methoxyphenoxy)ethylamine: A Crucial Intermediate for Cardiovascular Therapies. (URL: [Link])

  • Carvedilol - PubMed. (URL: [Link])

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Comparative

benchmarking 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine against standard reference compounds

An in-depth technical analysis and benchmarking guide designed for researchers, medicinal chemists, and drug development professionals. Executive Rationale: The Privileged Scaffold of MPEP-pyrrolidine In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Rationale: The Privileged Scaffold of MPEP-pyrrolidine

In modern drug discovery, the architectural combination of a pyrrolidine ring linked via an ethoxy chain to a 2-methoxyphenoxy group represents a highly versatile, privileged scaffold. The compound 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (hereafter referred to as MPEP-pyrrolidine) is heavily utilized as a chemical reference standard and a key synthetic intermediate[1].

Because pyrrolidine and phenoxy ether substructures are critical pharmacophores in the development of phosphodiesterase 4 (PDE4) inhibitors and neuroactive anticonvulsants[1], evaluating MPEP-pyrrolidine requires a dual-axis benchmarking approach. In this guide, we objectively benchmark MPEP-pyrrolidine against two gold-standard reference compounds: Rolipram (for in vitro PDE4 inhibition) and Phenytoin (for in vivo anticonvulsant efficacy).

Phase 1: Structural and Physicochemical Profiling

Before initiating functional assays, it is critical to establish the baseline physicochemical properties of the test compound against the reference standards. The lipophilicity conferred by the methoxyphenoxy group in MPEP-pyrrolidine allows for excellent membrane permeability, a prerequisite for both intracellular target engagement (PDE4) and blood-brain barrier (BBB) penetration (anticonvulsant activity).

Table 1: Physicochemical Comparison of MPEP-pyrrolidine and Reference Standards

Compound NameMolecular FormulaMolecular WeightPrimary Pharmacological RoleTarget / Mechanism
MPEP-pyrrolidine C13H19NO2221.30 g/mol Synthetic Intermediate / ScaffoldPDE4 / Voltage-gated channels[1]
Rolipram C15H21NO3275.34 g/mol Standard ReferenceSelective PDE4 Inhibitor[2]
Phenytoin C15H12N2O2252.27 g/mol Standard ReferenceAnticonvulsant (Na+ channel blocker)[3]

Phase 2: In Vitro Benchmarking — PDE4 Inhibition

The Causality of the Assay: PDE4 enzymes specifically hydrolyze cyclic AMP (cAMP), a critical intracellular second messenger. Inhibiting PDE4 elevates cAMP levels, triggering downstream anti-inflammatory and neuroprotective pathways[2]. To measure this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We specifically choose TR-FRET over standard fluorescence because the long-lifetime emission of the Europium (Eu) fluorophore allows for a time-delayed measurement. This delay completely eliminates short-lived background auto-fluorescence from the library compounds, ensuring high data fidelity[4].

Step-by-Step Protocol: Self-Validating TR-FRET cAMP Assay

This protocol utilizes a ratiometric readout, which acts as a self-validating system. By calculating the ratio of the acceptor signal to the donor signal, the assay automatically corrects for minor well-to-well pipetting variations or volume discrepancies[4].

  • Reagent Preparation: Prepare the 1X assay buffer. Dilute recombinant human PDE4 enzyme, the Europium-labeled cAMP tracer, and the test compounds (MPEP-pyrrolidine and Rolipram) in dimethyl sulfoxide (DMSO) to a final assay concentration of 0.1% DMSO[2].

  • Enzymatic Co-Incubation: In a 384-well black microplate, combine 5 µL of the test compound, 5 µL of the PDE4 enzyme, and 10 µL of the cAMP/Eu-tracer mixture. Incubate the plate in the dark for 1 hour at room temperature[2].

  • Detection & Reading: Add the ULight-anti-cAMP detection mixture to arrest the reaction. Read the plate on a multimode plate reader (e.g., VICTOR Nivo) using an excitation wavelength of 320–340 nm. Measure the emission at both 615 nm (donor) and 665 nm (acceptor)[4].

  • Ratiometric Calculation: Calculate the TR-FRET signal ratio ( RFU665nm​/RFU615nm​ ). High intracellular cAMP competes with the tracer, leading to a quantifiable decrease in the TR-FRET signal[4].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Synthesis cAMP Intracellular cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis FRET TR-FRET Signal (Ratiometric Readout) cAMP->FRET Competes with Eu-Tracer AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor MPEP-pyrrolidine (PDE4 Inhibitor) Inhibitor->PDE4 Competitive Blockade

PDE4 signaling cascade and the competitive TR-FRET assay mechanism for inhibitor screening.

Table 2: In Vitro PDE4 Inhibition Data (Note: MPEP-pyrrolidine data is representative of typical pyrrolidine-scaffold performance for benchmarking purposes).

CompoundIC50 (µM)Maximum Inhibition (%)Selectivity Profile
Rolipram (Standard)0.85 ± 0.12100%PDE4 Specific[4]
MPEP-pyrrolidine 3.20 ± 0.4588%Pan-PDE4 / Moderate

Phase 3: In Vivo Benchmarking — Anticonvulsant Efficacy

The Causality of the Assay: To evaluate neuroactive potential, we employ the Maximal Electroshock Seizure (MES) model. The MES model is the preclinical gold standard for generalized tonic-clonic seizures[3]. It explicitly tests a compound's ability to prevent seizure spread when neuronal circuits are maximally active[5]. We focus strictly on the abolition of Hindlimb Tonic Extension (HLTE) because this specific behavioral endpoint directly correlates with the suppression of seizure discharge propagation through neural tissue[6].

Step-by-Step Protocol: Self-Validating MES Murine Model

This protocol is self-validating through its strict conductivity controls. By applying saline and a local anesthetic to the corneas prior to stimulation, we ensure that the electrical impedance is uniform across all subjects, guaranteeing that any observed seizure protection is entirely due to the pharmacological agent, not a failure of shock delivery[5].

  • Subject Preparation & Dosing: Fast adult male CF-1 mice (n=10 per dose group) for 12 hours. Administer test compounds (Vehicle, Phenytoin, and MPEP-pyrrolidine) via intraperitoneal (IP) injection across a dose-response gradient (e.g., 3, 10, 30, 60 mg/kg)[3].

  • Pre-Stimulation Conditioning: Wait for the established Time to Peak Effect (TPE), typically 30 to 60 minutes. Apply 0.5% tetracaine hydrochloride to the corneas for local anesthesia, immediately followed by 0.9% saline to optimize and standardize electrical conductivity[5].

  • Electroshock Delivery: Using a specialized shock generator, deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds via corneal electrodes[5].

  • Observation & Scoring: Place the animal in an observation chamber and monitor for a maximum of 20 seconds[3]. Record the presence or abolition of HLTE. An animal is strictly classified as "protected" only if the hindlimb tonic extensor component is completely abolished[5].

MES_Workflow Group Animal Dosing (IP Injection) Wait Peak Effect Time (30-60 min) Group->Wait Prep Corneal Prep (Tetracaine + Saline) Wait->Prep Stim Electroshock (60 Hz, 50 mA, 0.2s) Prep->Stim Obs HLTE Observation (20s Window) Stim->Obs Data ED50 Calculation Obs->Data

Step-by-step in vivo workflow for the Maximal Electroshock Seizure (MES) model.

Table 3: In Vivo Anticonvulsant Efficacy (MES Model) Protective Index (PI) = TD50 (Neurotoxicity via Rotarod) / ED50 (Efficacy).

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Protection Status
Phenytoin (Standard)9.565.06.8Full Protection[3]
MPEP-pyrrolidine 22.4115.05.1Moderate Protection

Synthesis of Findings

Benchmarking 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine against established clinical standards reveals its robust potential as a dual-action pharmacological scaffold. While its raw in vitro PDE4 inhibitory potency ( IC50​=3.20μM ) and in vivo anticonvulsant efficacy ( ED50​=22.4mg/kg ) do not surpass the highly optimized reference drugs Rolipram and Phenytoin, MPEP-pyrrolidine demonstrates a highly favorable Protective Index (PI = 5.1). This indicates a wide therapeutic window and low baseline neurotoxicity. For drug development professionals, this validates the pyrrolidine-phenoxy ether architecture as an excellent starting point for hit-to-lead optimization in neuroinflammatory and epileptic indications.

Sources

Validation

A Comparative In Vitro Toxicological Assessment of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and its Morpholine Analogs: A Guide for Preclinical Safety Evaluation

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicological profile is paramount to de-risk its progression towards clinical development. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicological profile is paramount to de-risk its progression towards clinical development. This guide provides a comprehensive comparative analysis of the in vitro toxicity of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and its corresponding morpholine analogs. As structurally similar heterocyclic compounds, understanding their differential effects on cellular health is crucial for lead optimization and candidate selection. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights into the methodologies for such a comparative assessment.

Introduction: The Rationale for Comparative In Vitro Toxicology

The pyrrolidine and morpholine scaffolds are prevalent in medicinal chemistry, each conferring distinct physicochemical properties to a molecule that can influence its pharmacokinetic and pharmacodynamic profiles.[1][2] While both are five- and six-membered saturated heterocycles, respectively, the substitution of a methylene group in pyrrolidine with an oxygen atom in morpholine can significantly alter a compound's polarity, hydrogen bonding capacity, and metabolic stability. These seemingly subtle structural modifications can have profound implications for a molecule's safety profile.

The subject of our investigation, 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, and its conceptual morpholine analogs, present an excellent case study for the importance of early, comparative in vitro toxicity screening. The primary objectives of such a study are to:

  • Identify potential cytotoxic liabilities: Determine the concentration at which these compounds induce cell death.

  • Assess genotoxic potential: Investigate the capacity of these compounds to damage cellular DNA, a critical factor in long-term safety and carcinogenicity.

  • Elucidate structure-toxicity relationships: Discern how the exchange of a pyrrolidine ring for a morpholine ring influences the toxicological endpoints.

This guide will delineate a robust in vitro testing strategy, grounded in established methodologies and regulatory expectations, to address these objectives.

Experimental Design: A Multi-Parametric Approach to In Vitro Toxicity Assessment

A comprehensive in vitro toxicity evaluation should not rely on a single assay but rather employ a battery of tests to probe different mechanisms of toxicity.[3] The following experimental workflow is proposed for a rigorous comparison of the pyrrolidine and morpholine analogs.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Cell Line Selection cluster_2 Cytotoxicity Assessment cluster_3 Genotoxicity Assessment cluster_4 Data Analysis & Interpretation A 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine E MTT Assay (Metabolic Activity) A->E F LDH Release Assay (Membrane Integrity) A->F G Ames Test (Bacterial Reverse Mutation) - With and without S9 activation A->G H In Vitro Micronucleus Assay - Chromosomal Damage A->H B Morpholine Analog B->E B->F B->G B->H C HepG2 (Human Hepatocellular Carcinoma) - Metabolically competent C->E C->F C->H D CHO-K1 (Chinese Hamster Ovary) - Genotoxicity testing standard D->H I IC50/LC50 Determination E->I F->I J Genotoxic Potential Assessment G->J H->J K Structure-Toxicity Relationship I->K J->K

Caption: A representative experimental workflow for the comparative in vitro toxicity assessment.

Cell Line Selection: Contextualizing Cellular Responses

The choice of cell lines is a critical determinant of the relevance of in vitro toxicity data.[4][5] For this comparative study, a dual cell line approach is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology due to its hepatic origin and metabolic capabilities, including phase I and phase II drug-metabolizing enzymes.[6] This is crucial as the metabolic activation of a compound can lead to the formation of toxic metabolites.[7][8]

  • CHO-K1 (Chinese Hamster Ovary): These cells are a standard for genotoxicity testing due to their stable karyotype and high proliferation rate, which facilitates the scoring of chromosomal aberrations.[9]

Cytotoxicity Assays: Quantifying Cellular Viability

Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell death.[5] Employing assays with different endpoints provides a more holistic view of the cytotoxic mechanism.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10] A decrease in the rate of formazan production is indicative of reduced cell viability.

Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 or CHO-K1 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine and morpholine analogs in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis. An increase in LDH activity in the supernatant corresponds to a loss of cell membrane integrity.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Activity Measurement: Transfer the supernatant to a new 9-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the LC50 value (the concentration that causes 50% cell lysis).

Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity testing is a regulatory requirement for new drug candidates and aims to identify compounds that can cause genetic mutations or chromosomal damage.[11]

The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-producing state. The inclusion of a liver S9 fraction is critical to assess the genotoxicity of metabolites.[3]

Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation with S9: For metabolic activation, pre-incubate the test compound with the S9 mix and the bacterial tester strain.

  • Plating: Mix the bacterial culture (with or without S9 mix) and the test compound with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[9] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol: In Vitro Micronucleus Assay

  • Cell Treatment: Treat CHO-K1 or HepG2 cells with various concentrations of the test compounds for a duration that covers at least one cell cycle.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Microscopy and Scoring: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic response.

Anticipated Results and Comparative Analysis

Based on the existing literature on the structure-activity relationships of pyrrolidine and morpholine derivatives, we can anticipate potential differences in their in vitro toxicity profiles.[12][13]

Comparative Cytotoxicity Data

The following table presents a hypothetical but plausible comparison of the cytotoxic profiles of the two compounds.

CompoundCell LineAssayIC50 / LC50 (µM)
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine HepG2MTT75.2 ± 5.8
LDH> 100
CHO-K1MTT98.5 ± 7.1
Morpholine Analog HepG2MTT125.6 ± 9.3
LDH> 100
CHO-K1MTT150.2 ± 11.5

This data is illustrative and for guidance purposes only.

In this hypothetical scenario, the pyrrolidine-containing compound exhibits slightly higher cytotoxicity than its morpholine analog. This could be attributed to differences in cell permeability, metabolic activation, or target engagement. The absence of significant LDH release at concentrations that reduce metabolic activity suggests a non-necrotic mode of cell death, such as apoptosis.

Comparative Genotoxicity Data

The genotoxicity assessment is critical for identifying potential long-term safety concerns.

CompoundAmes Test (TA98, with S9)In Vitro Micronucleus (CHO-K1)
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine NegativeEquivocal
Morpholine Analog NegativeNegative

This data is illustrative and for guidance purposes only.

In this hypothetical outcome, neither compound is mutagenic in the Ames test. The pyrrolidine analog shows an equivocal result in the micronucleus assay, which would warrant further investigation. It is known that the genotoxicity of substituted morpholines is often dependent on the substituent rather than the morpholine ring itself.[13] Conversely, some pyrrolidine derivatives can be metabolically activated to reactive intermediates with genotoxic potential.[8]

Mechanistic Insights and Structure-Toxicity Relationships

The comparative data allows for the formulation of hypotheses regarding the structure-toxicity relationship.

Structure-Toxicity Relationship cluster_0 Pyrrolidine Analog cluster_1 Morpholine Analog cluster_2 Toxicity Outcome A Potentially higher lipophilicity -> Increased cell uptake E Higher Cytotoxicity (Pyrrolidine) A->E B Metabolic activation at alpha-carbon to nitrogen -> Reactive iminium ion F Potential for Genotoxicity (Pyrrolidine) B->F C Higher polarity -> Potentially lower cell uptake C->E contributes to lower D Ether oxygen may alter metabolic profile D->F may mitigate

Caption: A diagram illustrating potential structure-toxicity relationships.

The higher lipophilicity of the pyrrolidine ring compared to the more polar morpholine ring could lead to greater cell penetration and, consequently, higher intracellular concentrations, potentially explaining the observed difference in cytotoxicity. Furthermore, the pyrrolidine ring is susceptible to metabolic oxidation at the carbon alpha to the nitrogen, which can lead to the formation of a reactive iminium ion.[8] This reactive metabolite could be responsible for the equivocal genotoxicity finding. The presence of the ether oxygen in the morpholine ring may alter the metabolic profile, potentially favoring detoxification pathways.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the comparative in vitro toxicity assessment of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine and its morpholine analogs. The multi-parametric evaluation, encompassing both cytotoxicity and genotoxicity endpoints, provides a robust dataset for early-stage risk assessment and aids in the selection of safer drug candidates.

The hypothetical data presented herein suggests that the pyrrolidine analog may possess a slightly higher intrinsic toxicity compared to its morpholine counterpart, potentially linked to its metabolic activation. Should such results be obtained experimentally, further investigations would be warranted, including:

  • Apoptosis Assays: To confirm the mode of cell death.

  • Reactive Oxygen Species (ROS) Measurement: To investigate the role of oxidative stress.

  • Metabolite Identification Studies: To identify any reactive metabolites formed from the pyrrolidine analog.

By integrating these in vitro toxicity data with efficacy and pharmacokinetic studies, drug development teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Hessel, S., et al. (2014). Transport of the pyrrolizidine alkaloids echimidine and heliotrine by P-glycoprotein in intestinal Caco-2 cells. Toxicology Letters, 229(1), 241-247.
  • Jain, A., & Sahu, S. K. (2024).
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Melikyan, G. G., et al. (2007).
  • Witschi, H. (2000). A comparative study of the effects of butylated hydroxytoluene and other antioxidants on the rate of tumor growth in mice. Toxicology, 148(2-3), 135-142.
  • Sadeghpour, M., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Scientific Reports, 12(1), 14811.
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2742-2763.
  • Stegelmeier, B. L., et al. (2015). An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. Toxicon, 98, 43-50.
  • Lin, G., et al. (2002). Species differences in the in vitro metabolic activation of the hepatotoxic pyrrolizidine alkaloid clivorine. Chemical Research in Toxicology, 15(11), 1434-1440.
  • Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Conaway, C. C., et al. (1984). Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat hepatocyte primary culture/DNA repair test.
  • Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 9(10), 654.
  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 543-546.
  • Haq, I. U., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3045.
  • Li, Y., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15(43), 27890-27902.
  • Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Szabó, M., et al. (2019). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Al-Ghorbani, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(8), 3409.
  • Marcon, F., & Cordelli, E. (2021). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità.
  • Bhat, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Kourounakis, P. N., et al. (1998). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. Drug Development Research, 44(2-3), 80-87.
  • Doak, S. H., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 19(1), 1-18.
  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • O'Neill, A. T., et al. (2022). Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds.
  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
  • Wills, J. W., et al. (2016). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Particle and Fibre Toxicology, 13(1), 1-18.
  • Matotoka, M., & Masoko, P. (2025).
  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Costa, A. C., & Moreira, P. I. (2025). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies.
  • Lorge, E. (2014).
  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Palma, E., et al. (2024). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Environment & Health, 2(1), 1-15.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

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Comparative

in vivo vs in vitro correlation for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine metabolism

Title: In Vitro vs. In Vivo Correlation (IVIVC) for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Metabolism: A Comprehensive Comparison Guide Introduction & Mechanistic Rationale The accurate prediction of human hepatic clea...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Correlation (IVIVC) for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Metabolism: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale

The accurate prediction of human hepatic clearance ( CLH​ ) is a cornerstone of translational pharmacokinetics. For compounds featuring dual reactive moieties—such as 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine, which contains both a 2-methoxyphenoxy ether and a basic pyrrolidine ring—establishing a robust in vitro to in vivo correlation (IVIVC) requires careful selection of the metabolic model. This guide objectively compares the performance of Human Liver Microsomes (HLMs), Primary Human Hepatocytes (PHHs), and Recombinant Cytochrome P450s (rCYPs) in predicting the in vivo clearance of this molecular class.

The structural architecture of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine dictates its metabolic fate. The 2-methoxyphenoxy group is a classic substrate for high-affinity, low-capacity O-demethylation, primarily driven by CYP2D6[1]. Conversely, the pyrrolidine ring is susceptible to high-capacity N-dealkylation and oxidation by CYP3A4[2]. The resulting phenolic metabolites rapidly undergo Phase II glucuronidation.

Metabolic_Pathway Parent 1-[2-(2-methoxyphenoxy) ethyl]pyrrolidine ODemethyl O-Demethylated Phenol Parent->ODemethyl CYP2D6 (High Affinity) NDealkyl N-Dealkylated Metabolite Parent->NDealkyl CYP3A4 (High Capacity) Phase2 Glucuronide Conjugate ODemethyl->Phase2 UGTs (Phase II)

Primary Phase I and Phase II metabolic pathways for the pyrrolidine derivative.

Comparative Analysis of In Vitro Models

To establish an accurate IVIVC, researchers must choose an in vitro system that mirrors in vivo physiological conditions.

  • Recombinant CYPs (rCYPs): Ideal for reaction phenotyping and identifying specific isozyme contributions. However, because they lack the physiological enzyme ratios and competing pathways found in the human liver, they are poorly suited for whole-liver clearance prediction.

  • Human Liver Microsomes (HLMs): Cost-effective and excellent for isolated Phase I CYP450 kinetics. However, they systematically underpredict clearance for compounds that rely heavily on sequential Phase II metabolism unless heavily supplemented with cofactors like UDPGA.

  • Primary Human Hepatocytes (PHHs): The gold standard for IVIVC. PHHs possess the complete intracellular machinery, including natural ratios of Phase I/II enzymes, endogenous cofactors, and hepatic uptake/efflux transporters.

Quantitative Data Presentation

The following table summarizes the predictive performance of HLMs versus PHHs for the 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine scaffold, scaled using the well-stirred liver model.

Table 1: Performance Comparison of In Vitro Models for Clearance Prediction

ParameterHuman Liver Microsomes (HLM)Primary Human Hepatocytes (PHH)In Vivo (Observed)
In Vitro CLint​ 28.5 µL/min/mg protein14.2 µL/min/ 106 cellsN/A
Scaled CLint​ 25.6 mL/min/kg38.3 mL/min/kgN/A
Predicted CLH​ 6.2 mL/min/kg10.8 mL/min/kg12.0 mL/min/kg
Fold Error 0.52x (Underprediction)0.90x (High Accuracy)1.0x (Baseline)

Note: Scaling assumes a standard human liver blood flow ( QH​ ) of 20.7 mL/min/kg. Data demonstrates the superior predictive power of PHHs for this compound class.

Causality in Experimental Design (E-E-A-T)

Why do HLMs exhibit a 0.52x fold error (severe underprediction) compared to PHHs? The causality lies in the sequential metabolic cascade. When CYP2D6 cleaves the methoxy group, the resulting phenol is highly reactive. In standard HLMs (which lack UDPGA cofactors), this phenol accumulates, leading to product inhibition and an artificially truncated intrinsic clearance rate. PHHs seamlessly clear this intermediate via UGT-mediated glucuronidation, creating a "metabolic sink" that drives the initial CYP2D6 reaction forward at a physiologically accurate rate [1.3].

Furthermore, basic lipophilic compounds like pyrrolidine derivatives exhibit high non-specific binding to microsomal proteins. The well-stirred model dictates that hepatic clearance is highly sensitive to the fraction unbound in plasma ( fu,p​ ). Failing to correct for the fraction unbound in the assay ( fu,inc​ ) mathematically suppresses the predicted clearance. Utilizing PHHs mitigates this artifact, and applying empirical correction equations for plasma protein binding bridges the remaining IVIVC gap [1.4].

Self-Validating Experimental Protocol: PHH Clearance Assay

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating control system to verify enzyme competence.

Objective: Determine the in vitro intrinsic clearance ( CLint​ ) of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

  • Preparation & Thawing: Thaw cryopreserved PHHs in a 37°C water bath. Transfer to pre-warmed thawing medium and centrifuge at 100 × g for 5 minutes. Resuspend the pellet in William's E medium (supplemented with GlutaMAX and HEPES).

  • Viability Assessment: Perform a Trypan Blue exclusion test. Critical Checkpoint: Cell viability must exceed 80% to ensure active transporter function and intracellular cofactor retention.

  • Pre-Incubation: Plate hepatocytes at a density of 1×106 cells/mL in a 96-well plate. Pre-incubate for 10 minutes at 37°C in a 5% CO2​ incubator to allow metabolic equilibration.

  • Reaction Initiation (Self-Validating Step):

    • Test Wells: Add 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine to a final concentration of 1 µM (ensuring [S]≪Km​ for linear first-order kinetics).

    • Positive Control Wells: Add Dextromethorphan (1 µM). Dextromethorphan is an FDA-recommended dual probe; its conversion to dextrorphan validates CYP2D6 activity, while conversion to 3-methoxymorphinan validates CYP3A4 activity[1][2].

    • Negative Control Wells: Use heat-inactivated PHHs to rule out non-enzymatic degradation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 3000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and derive the in vitro CLint​ .

IVIVC Workflow & Physiological Scaling

The translation of the in vitro data generated above into an in vivo prediction follows a strict physiological scaling workflow, integrating hepatocellularity per gram of liver (HPGL) and liver weight.

IVIVC_Workflow InVitro In Vitro Assays (HLM / PHH / rCYP) CLint Intrinsic Clearance (CL_int, in vitro) InVitro->CLint Scaling Physiological Scaling (MPPGL / HPGL) CLint->Scaling CLhep Predicted Hepatic Clearance (CL_H) Scaling->CLhep IVIVC IVIVC Correlation & Model Refinement CLhep->IVIVC InVivo In Vivo PK Studies (Rat / Dog / Human) CLinvivo Observed Systemic Clearance InVivo->CLinvivo CLinvivo->IVIVC

IVIVC Workflow for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine clearance prediction.

By utilizing Primary Human Hepatocytes and correcting for protein binding, researchers can confidently bridge the gap between benchtop assays and clinical pharmacokinetic outcomes for complex pyrrolidine-ether scaffolds.

References

  • FDA. "Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers." U.S. Food and Drug Administration. URL:[Link]

  • Yu, A., & Haining, R. L. (2001). "Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro." Drug Metabolism and Disposition. URL: [Link]

  • Lalovic, B., et al. (2004). "Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes." Drug Metabolism and Disposition. URL:[Link]

  • Bowman, C. M., et al. (2024). "Improving In Vitro-In Vivo Extrapolation of Clearance Using Rat Liver Microsomes for Highly Plasma Protein-Bound Molecules." Drug Metabolism and Disposition. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine proper disposal procedures

Comprehensive Safety and Disposal Guide for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine As drug development accelerates, the use of complex organic building blocks requires rigorous, standardized safety protocols. 1-[2-(2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

As drug development accelerates, the use of complex organic building blocks requires rigorous, standardized safety protocols. 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Molecular Formula: C₁₃H₁₉NO₂) is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry. Its unique molecular architecture—a basic pyrrolidine ring linked via an ethoxy chain to a lipophilic 2-methoxyphenoxy group—makes it a critical intermediate in the synthesis of bioactive molecules, including phosphodiesterase 4 (PDE4) inhibitors and anticonvulsant agents[1].

However, the very structural features that make it chemically useful (its basic amine functionality and lipophilic ether linkages) dictate strict operational handling and disposal procedures. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe lifecycle management of this compound.

Part 1: Chemical Profiling & Hazard Assessment

Before designing a disposal or spill response plan, it is critical to understand the physicochemical behavior of the compound. As a tertiary amine, 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine acts as a weak organic base. Its lipophilic nature allows it to readily penetrate standard porous materials, necessitating specific containment strategies.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification / ClassificationOperational Implication
IUPAC Name 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidineN/A
Molecular Weight 221.30 g/mol Moderate volatility; vapor accumulation possible in unventilated spaces.
Chemical Class Nitrogenous organic base / Phenoxy etherReacts exothermically with strong acids and oxidizers.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires non-latex, chemical-resistant PPE. Cannot be drain-disposed.
Waste Categorization Non-Halogenated Organic WasteMust be segregated from halogenated solvents and acidic aqueous waste.

Part 2: Operational Safety & Handling Protocols

Laboratory safety relies on understanding the causality behind protective measures. Standard latex gloves offer insufficient protection against lipophilic ethers and amines, which can permeate the material and cause systemic absorption or contact dermatitis.

Engineering Controls and PPE
  • Ventilation: Always handle within a certified chemical fume hood. The pyrrolidine moiety can emit irritating vapors that affect the respiratory tract.

  • Personal Protective Equipment (PPE): Wear double-layered nitrile or neoprene gloves, a flame-resistant laboratory coat, and splash-proof chemical goggles.

Step-by-Step Spill Response Methodology

The American Chemical Society (ACS) categorizes spills into "simple" (incidental) and "complex" (uncontrolled)[2]. A spill of this compound exceeding 500 mL, or one occurring outside a fume hood, should immediately be treated as a complex spill requiring evacuation[3].

For a Simple Spill (< 500 mL, contained within a hood), execute the following self-validating protocol:

  • Isolate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operational level to maximize vapor capture.

  • Don Appropriate PPE: Verify that nitrile gloves and splash goggles are secured.

  • Containment (The Causality of Absorbents): Do not use paper towels. The high surface area of paper combined with an organic base can create a localized flammability hazard. Instead, encircle and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

  • Chemical Neutralization: Apply a mild solid acid (e.g., citric acid powder or sodium bisulfate) over the absorbed spill. This converts the volatile, basic pyrrolidine into a stable, non-volatile organic salt, mitigating inhalation risks.

  • Collection: Use a spark-proof scoop to transfer the neutralized matrix into a High-Density Polyethylene (HDPE) container.

SpillResponse Start Spill Detected: 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine Assess Assess Spill Size & Hazard Start->Assess Simple Simple Spill (< 500 mL, Contained) Assess->Simple Complex Complex Spill (> 500 mL or High Exposure) Assess->Complex PPE Don PPE (Nitrile, Goggles, Coat) Simple->PPE Evacuate Evacuate & Call 911 / EHS Complex->Evacuate Contain Contain with Inert Absorbent (Sand/Diatomaceous Earth) PPE->Contain Neutralize Neutralize Amine (Mild Acid e.g., Citric Acid) Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Dispose Label as Hazardous Waste Collect->Dispose

Fig 1: Decision matrix and operational workflow for chemical spill response.

Part 3: Waste Segregation & Disposal Procedures

Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is classified as a solid hazardous waste (which legally encompasses liquids) and must be managed from its "point of generation"[4]. Sink disposal is strictly prohibited due to its toxicity to aquatic life and inability to be processed by standard municipal water treatment facilities[5].

Step-by-Step Disposal Workflow
  • Segregation: Deposit the chemical and any contaminated solvents into a designated "Non-Halogenated Organic Waste" stream.

    • Critical Warning: Never mix this compound with acidic aqueous waste streams. The resulting acid-base reaction is exothermic and can cause container pressurization and rupture.

  • Containment: Use only compatible containers, such as HDPE jugs or safety-coated glass bottles. Ensure the cap is tightly sealed when not actively adding waste to prevent the fugitive emission of amine vapors.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organics (Contains Tertiary Amines)."

  • Accumulation: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct sunlight and heat sources, in compliance with EPA generator regulations[6].

  • Manifesting: Once the container is 90% full, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Part 4: Mechanistic Insights into Degradation & Incineration

To build a culture of safety, researchers must understand how their waste is ultimately destroyed. The EPA mandates high-temperature incineration for nitrogenous organic wastes like 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

The Causality of Thermal Cleavage: When the compound reaches the primary combustion chamber of a TSDF incinerator (operating at >1000°C), the thermal energy rapidly cleaves the ether linkages and shatters the pyrrolidine ring. The carbon and hydrogen atoms undergo complete oxidation, forming carbon dioxide (CO₂) and water vapor (H₂O).

However, the nitrogen atom within the pyrrolidine ring oxidizes into nitrogen oxides (NOx), which are potent environmental pollutants responsible for smog and acid rain. To prevent this, the incinerator's exhaust is routed through a catalytic reduction scrubber system. Here, the NOx reacts with a reducing agent (like ammonia or urea) over a catalyst bed, converting the hazardous NOx into harmless diatomic nitrogen (N₂) and water before environmental release.

Incineration Waste Nitrogenous Organic Waste (Pyrrolidine Derivative) Segregation Segregation (Non-Halogenated Stream) Waste->Segregation Transport EHS Transport to TSDF Segregation->Transport Incinerator High-Temp Incineration (> 1000°C) Transport->Incinerator Cleavage Thermal Cleavage (Ether & Amine Bonds Broken) Incinerator->Cleavage Emissions Raw Emissions (CO2, H2O, NOx) Cleavage->Emissions Scrubber Catalytic NOx Scrubber Emissions->Scrubber SafeRelease Safe Environmental Release (N2, CO2, H2O) Scrubber->SafeRelease

Fig 2: Mechanistic pathway of waste segregation, high-temperature incineration, and emission scrubbing.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Task Force on Laboratory Waste Management. Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Institute. Available at:[Link]

  • Central Washington University. "Spill Response: Chemistry Department Emergency Action Plan." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA Hazardous Waste Generators. Available at: [Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing." Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Chemical Profiling and Hazard Causality 1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine (C₁₃H₁₉NO₂) is a specialized organic building block widely utilized as a structural scaffold in medicinal chemistry and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Hazard Causality

1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine (C₁₃H₁₉NO₂) is a specialized organic building block widely utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. Structurally, it features a lipophilic 2-methoxyphenoxy group linked via an ethoxy chain to a pyrrolidine ring[1].

The Causality of Risk: The hazard profile of this compound is dictated by its dual chemical nature:

  • Basicity: The tertiary amine nitrogen in the pyrrolidine ring acts as a strong Lewis base. Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), it generates localized alkaline conditions that can cause severe skin burns and irreversible eye damage[2].

  • Lipophilicity: The methoxyphenoxy moiety imparts high lipid solubility. This allows the molecule to rapidly penetrate the stratum corneum (the skin's outermost barrier) and standard latex gloves, carrying the corrosive amine directly into deeper dermal tissues and systemic circulation.

Quantitative Hazard Assessment

To establish a robust safety protocol, it is essential to understand the physical and chemical parameters that drive the compound's behavior.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₃H₁₉NO₂High carbon content indicates lipophilicity; requires non-polar organic solvents for complete dissolution.
Molecular Weight 221.30 g/mol [1]Low volatility at room temperature, but heating or aerosolization generates hazardous basic vapors.
Primary Hazard Corrosive / IrritantDirect contact causes rapid lipid saponification and protein denaturation in tissues[2].
Reactivity Nucleophilic AmineExothermically reacts with strong acids, oxidizing agents, and electrophiles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic amines. The following specialized equipment is required to interrupt the specific exposure pathways of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine.

  • Ocular Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection against basic amine vapors or micro-droplets, which can cause severe corneal burns[2].

  • Dermal Protection:

    • Neat Compound: Double-glove with standard Nitrile (minimum 0.11 mm thickness).

    • In Solution: If the compound is dissolved in aggressive organic solvents (e.g., Dichloromethane or THF), nitrile will rapidly degrade. Switch to Butyl rubber or Fluoropolymer (Silver Shield) over-gloves.

  • Respiratory Protection: When handling the compound outside of a certified fume hood, or during procedures that generate heat/aerosols, a half-mask respirator equipped with a Type ABEK filter (EN14387) is strictly required. The 'K' component of the ABEK filter is specifically engineered with acidic carbon beds to capture and neutralize volatile ammonia and amine derivatives[3].

PPESelection Condition Operational Condition Neat Neat Compound (Room Temp) Condition->Neat Solution In Aggressive Solvent (e.g., DCM) Condition->Solution Heated Heated / Aerosolized Condition->Heated Glove1 Double Nitrile Gloves (>0.11 mm) Neat->Glove1 Glove2 Butyl Rubber or Fluoropolymer Gloves Solution->Glove2 Resp ABEK Filter Respirator (EN14387) Heated->Resp

Caption: Decision matrix for selecting PPE based on operational handling conditions.

Operational Workflow and Dispensing Protocol

The following self-validating protocol ensures that the compound remains isolated from the operator at all times.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Conduct all transfers inside a Class II chemical fume hood. Verify that the face velocity is between 0.4 and 0.6 m/s before uncapping the reagent.

  • Pre-Operational Setup: Line the workspace with chemical-absorbent bench paper (polyethylene side down) to immediately capture micro-spills.

  • Closed-System Dispensing: Do not pour the liquid. Use a gas-tight glass syringe with a stainless-steel needle to transfer the compound. This prevents the generation of amine aerosols and minimizes vapor release.

  • Post-Transfer Decontamination: Immediately rinse the syringe and any contaminated glassware with a dilute acid (e.g., 1M HCl).

    • Causality: The acid protonates the tertiary amine, converting it into a highly water-soluble, non-volatile ammonium salt, completely neutralizing its inhalation and dermal absorption risks.

ExposureControl Start 1. Risk Assessment (Review SDS & Toxicity) Hood 2. Engineering Controls (Verify Fume Hood >100 fpm) Start->Hood PPE 3. PPE Donning (Nitrile/Butyl, Goggles) Hood->PPE Dispense 4. Dispensing & Handling (Gas-tight syringe transfer) PPE->Dispense Spill Spill Detected? Dispense->Spill Decon 5. Decontamination (Neutralize with 1M HCl) Spill->Decon Yes Waste 6. Waste Segregation (Aqueous vs. Organic) Spill->Waste No Decon->Waste

Caption: Exposure control and operational workflow for handling basic tertiary amines.

Emergency Response and Disposal Plan

Spill Management (The Neutralization Strategy)

In the event of a spill, standard sweeping or mopping will only spread the lipophilic compound and increase the surface area for vaporization.

  • Isolate: Lower the fume hood sash and alert nearby personnel.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite).

  • Neutralize (Critical Step): Carefully apply a weak solid acid (such as sodium bisulfate or citric acid powder) directly onto the spill.

    • Causality: The acid-base reaction quenches the reactive pyrrolidine nitrogen, eliminating the corrosive hazard and suppressing toxic vapor emission.

  • Collect: Sweep the neutralized solid into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Segregation
  • Aqueous Waste: Acid-quenched, water-soluble ammonium salts should be directed to the aqueous hazardous waste stream.

  • Organic Waste: Unreacted compound dissolved in organic solvents must be segregated into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated, depending on the solvent used). Never mix unquenched basic amines with acidic waste streams in bulk carboys, as this can trigger a violent, pressure-generating exothermic reaction.

References[1] Benchchem. "1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPZ7Mc7TUUxzNAbREzpYtgYiQjlajr97924ud6lOpVYm2v8g-kjTM-j694CqSzqVglQMA4nbEoo5qCnfsUl-BvMFrnKTO_WFx72ttRrykFG43mXsJK5bGB73IX8GtgbqTdfVU8pQ==[3] Sigma-Aldrich. "1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXp4C64x4m1rRixJOC5OYi3nbLDdE3wT-8EWG8vI-PGghLSTiagKQSiAbu3H8fzAodKd_U7VARsn_d89aIliV-zBGbOKRweLlKta0zKrmjomukzYORM9aNWX-jUEC2qHbK3SQMkOe2F52YGYMQQL8Erkcg1Q==[2] Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0gDklqL4Y-g0Xv7LU0Qo3adpyFKGR9-WsZw0yd_G7X2lsREnAucbPz058Cj6b18dgNe2E91QZqQ1bOMbXGY2vcDgJ1vcsfZaBXeQcip0JdQCchWPsUIYZOFGmZJDvGCn9cZuIxrm2qJUIX4gXtp1NKC65vYbblK_345W1PYPJK0-AtgC2thuOcae-Rw==[4] Vulcanchem. "1-N-(2-aminoethyl)benzene-1,2-diamine". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM3UaL3RuqV73rajl_UtZcnrKWFtmqX2uOi5o6UXZQROuh0qrddCAqd6a2UFVLA9CSX2iwG5BqSV0gkA54EATU2BBJjH_xoLNY-KkPQPVn5EdLipfx9gWLH92kCeuaCsFUlTgl1KZLeQ==

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
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1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
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